molecular formula C27H24F4N6O3S B15134854 G-5758

G-5758

Cat. No.: B15134854
M. Wt: 588.6 g/mol
InChI Key: RBOAUACOQMQNBF-ROUUACIJSA-N
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Description

G-5758 is a useful research compound. Its molecular formula is C27H24F4N6O3S and its molecular weight is 588.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H24F4N6O3S

Molecular Weight

588.6 g/mol

IUPAC Name

1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide

InChI

InChI=1S/C27H24F4N6O3S/c28-17-11-18(14-32-13-17)35-27-34-10-8-21(36-27)19-7-4-9-33-26(19)40-22-12-20(29)25(24(31)23(22)30)37-41(38,39)15-16-5-2-1-3-6-16/h1-10,12,17-18,32,37H,11,13-15H2,(H,34,35,36)/t17-,18-/m0/s1

InChI Key

RBOAUACOQMQNBF-ROUUACIJSA-N

Isomeric SMILES

C1[C@@H](CNC[C@H]1F)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC(=C(C(=C4F)F)NS(=O)(=O)CC5=CC=CC=C5)F

Canonical SMILES

C1C(CNCC1F)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC(=C(C(=C4F)F)NS(=O)(=O)CC5=CC=CC=C5)F

Origin of Product

United States

Foundational & Exploratory

G-5758: A Technical Guide to a Potent and Selective IRE1α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-5758 is a potent, selective, and orally bioavailable small molecule inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR). By targeting the endoribonuclease (RNase) activity of IRE1α, this compound effectively blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the adaptive UPR pathway. This inhibition disrupts the cellular mechanisms that allow cancer cells, particularly multiple myeloma cells, to cope with endoplasmic reticulum (ER) stress, leading to apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, serving as a valuable resource for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

This compound was developed through a focused effort to improve the physicochemical properties of earlier IRE1α inhibitors, aiming for decreased lipophilicity, lower molecular weight, and reduced basicity to achieve a favorable in vitro safety profile and good oral exposure.[1]

Chemical Structure:

SMILES: FC1=C(F)C(NS(CC2=CC=CC=C2)(=O)=O)=C(F)C=C1OC3=C(C=CC=N3)C4=CC=NC(N[C@H]5C--INVALID-LINK--CNC5)=N4[2]

(A 2D chemical structure diagram would be generated from the SMILES string and inserted here.)

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C27H24F4N6O3S[2]
Molecular Weight 588.58 g/mol [2]
CAS Number 2413455-99-7[1]

Note: Specific experimental values for logP, pKa, and aqueous solubility are not publicly available at the time of this writing. The development of this compound focused on optimizing these properties for improved drug-like characteristics.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the RNase domain of IRE1α. IRE1α is a bifunctional enzyme with both a kinase and an RNase domain. Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This activated RNase then catalyzes the unconventional splicing of XBP1 mRNA. The spliced XBP1 (XBP1s) protein is a potent transcription factor that upregulates a host of UPR target genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.

This compound binds to the RNase domain of IRE1α, preventing the splicing of XBP1 mRNA. This blockade of the IRE1α-XBP1s pathway inhibits the adaptive UPR, leading to an accumulation of unresolved ER stress and ultimately triggering apoptosis in cancer cells that are highly dependent on this pathway for survival, such as multiple myeloma cells.[1][3]

In addition to the pro-survival XBP1s pathway, IRE1α can also initiate a pro-apoptotic signaling cascade through Regulated IRE1-Dependent Decay (RIDD) of mRNAs and the recruitment of TRAF2, leading to the activation of the JNK pathway. The precise effect of this compound on these alternative IRE1α signaling branches is an area of ongoing research.

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (monomer) ER_Stress->IRE1a_inactive senses IRE1a_active IRE1α (dimer) Activated RNase IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation G5758 This compound G5758->IRE1a_active inhibits UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes activates transcription Cell_Survival Cell Survival & Adaptation UPR_Genes->Cell_Survival

Figure 1. Mechanism of action of this compound on the IRE1α-XBP1s signaling pathway.

Biological and Pharmacological Properties

This compound has demonstrated potent and selective inhibition of IRE1α in various assays.

Table 2: In Vitro and Cellular Activity of this compound

AssayIC50Reference
HTRF IRE1α Binding Assay 0.27 nM[4]
IRE1α-RNase Inhibition Assay 4.3 nM[4]
Cellular XBP1s Luciferase Reporter Assay 38 nM[1]

Table 3: In Vivo Pharmacokinetics of this compound

SpeciesDoseCmaxAUCReference
Male Sprague-Dawley Rats 500 mg/kg (oral, twice daily for 7 days)104,000 ng/mL909,000 h·ng/mL[1]

In a KMS-11 multiple myeloma xenograft mouse model, oral administration of this compound (250 mg/kg, twice daily for 4 days) effectively suppressed XBP1s levels for 12 hours, demonstrating a robust pharmacodynamic response.[1] The compound was well-tolerated in rats at oral doses up to 500 mg/kg.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following are generalized protocols for the key assays used to characterize this compound, based on standard methodologies in the field.

HTRF IRE1α Binding Assay

This assay is a biochemical, in vitro assay designed to measure the direct binding of an inhibitor to the IRE1α protein. It utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Principle: The assay typically employs a tagged recombinant IRE1α protein (e.g., His-tagged) and a fluorescently labeled tracer that binds to the same site as the inhibitor. A donor fluorophore (e.g., Europium cryptate-labeled anti-tag antibody) and an acceptor fluorophore (on the tracer) are used. When the tracer is bound to IRE1α, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competitive inhibitor like this compound will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human IRE1α protein (cytosolic domain)

  • Fluorescently labeled tracer (e.g., a known ATP-competitive inhibitor with an acceptor fluorophore)

  • HTRF donor-labeled antibody (e.g., anti-His-Europium Cryptate)

  • This compound and other test compounds

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

  • 384-well low-volume, non-binding surface plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • In a 384-well plate, add the test compounds, recombinant IRE1α protein, and the fluorescent tracer.

  • Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

  • Add the HTRF donor-labeled antibody.

  • Incubate for another period (e.g., 60 minutes) at room temperature.

  • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the HTRF ratio (acceptor signal / donor signal) and plot the results against the inhibitor concentration to determine the IC50 value.

HTRF_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of this compound Start->Prepare_Reagents Mix_Components Mix this compound, IRE1α, and Fluorescent Tracer in 384-well Plate Prepare_Reagents->Mix_Components Incubate_1 Incubate (e.g., 60 min, RT) Mix_Components->Incubate_1 Add_Donor_Ab Add HTRF Donor-labeled Antibody Incubate_1->Add_Donor_Ab Incubate_2 Incubate (e.g., 60 min, RT) Add_Donor_Ab->Incubate_2 Read_Plate Read Plate on HTRF Reader Incubate_2->Read_Plate Analyze_Data Calculate HTRF Ratio and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2. General workflow for the HTRF IRE1α binding assay.
Cellular XBP1s Luciferase Reporter Assay

This is a cell-based assay to measure the inhibition of IRE1α's RNase activity on its endogenous substrate, XBP1 mRNA.

Principle: A reporter construct is engineered where the 26-nucleotide intron of XBP1 is inserted into a luciferase gene in such a way that it disrupts the open reading frame. In the absence of ER stress, a non-functional, truncated luciferase is produced. Upon induction of ER stress and activation of IRE1α, the intron is spliced out, restoring the correct reading frame and leading to the expression of functional luciferase. The amount of light produced is directly proportional to the extent of XBP1 splicing and thus IRE1α RNase activity. This compound will inhibit this process, leading to a decrease in the luciferase signal.

Materials:

  • A stable cell line expressing the XBP1s-luciferase reporter (e.g., HEK293 or a multiple myeloma cell line)

  • Cell culture medium and supplements

  • ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin)

  • This compound and other test compounds

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • Opaque-walled 96- or 384-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed the reporter cell line in opaque-walled plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound or control compounds for a specified time (e.g., 1-2 hours).

  • Induce ER stress by adding Tunicamycin or Thapsigargin to the wells. Include a vehicle-only control (no ER stress) and a positive control (ER stress inducer only).

  • Incubate the cells for a period sufficient to induce XBP1 splicing and luciferase expression (e.g., 6-16 hours).

  • Equilibrate the plate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the data to a control for cell viability if necessary (e.g., a parallel assay with a viability reagent like CellTiter-Glo®).

  • Plot the normalized luminescence against the inhibitor concentration to determine the cellular IC50 value.

Luciferase_Workflow Start Start Seed_Cells Seed XBP1s-Luciferase Reporter Cells Start->Seed_Cells Pretreat Pre-treat with this compound Seed_Cells->Pretreat Induce_Stress Induce ER Stress (e.g., Tunicamycin) Pretreat->Induce_Stress Incubate Incubate (e.g., 6-16 hours) Induce_Stress->Incubate Add_Reagent Add Luciferase Assay Reagent Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Normalize Data and Determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 3. General workflow for the cellular XBP1s luciferase reporter assay.

Conclusion

This compound is a highly potent and selective IRE1α inhibitor with promising preclinical activity, particularly in the context of multiple myeloma. Its optimized physicochemical properties contribute to its favorable pharmacokinetic profile. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will facilitate further investigation into its therapeutic potential and the broader role of the IRE1α pathway in disease. This technical guide serves as a foundational resource for researchers aiming to utilize this compound as a chemical probe or to advance its development as a clinical candidate.

References

G-5758 (CAS: 2413455-99-7): A Technical Guide to a Selective IRE1α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5758 is a potent and selective, orally bioavailable small molecule inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR).[1][2][3][4] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In pathological contexts, particularly in cancers such as multiple myeloma, the IRE1α signaling pathway is often hijacked to promote cell survival and proliferation. This compound targets the endoribonuclease (RNase) activity of IRE1α, thereby inhibiting the splicing of X-box binding protein 1 (XBP1) mRNA. This intervention disrupts the adaptive capabilities of cancer cells to ER stress, making this compound a promising therapeutic candidate for research in multiple myeloma and other diseases characterized by ER stress.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterValueAssay
IRE1α Binding IC500.27 nMHTRF IRE1α binding assay
IRE1α RNase Activity IC504.3 nM
Cellular XBP1s Inhibition IC5038 nMXBP1s luciferase reporter cell assay
Kinase Selectivity>100-fold against 219 kinases
HIPK4 Selectivity>83-fold

Data sourced from ProbeChem.[2]

Table 2: In Vivo Pharmacokinetics and Tolerability of this compound in Rats

SpeciesDoseDosing RegimenCmaxAUCTolerability
Male Sprague-Dawley Rats500 mg/kgOral, twice daily for 7 days104,000 ng/mL909,000 h·ng/mLWell-tolerated

Data sourced from MedchemExpress.[1]

Table 3: In Vivo Pharmacodynamic Activity of this compound

Animal ModelCell LineDoseDosing RegimenEffectDuration of Effect
Xenograft Mouse ModelKMS-11250 mg/kgOral, twice daily for 4 daysSuppression of XBP1s levelsUp to 12 hours, with rebound observed afterward

Data sourced from MedchemExpress.[1]

Mechanism of Action: IRE1α Signaling Pathway

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of XBP1 mRNA, removing a 26-nucleotide intron to produce the spliced form, XBP1s. XBP1s is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping the cell to resolve ER stress and promoting survival. This compound selectively inhibits the RNase activity of IRE1α, preventing the splicing of XBP1 mRNA and the subsequent adaptive UPR.

IRE1a_Pathway IRE1α Signaling Pathway and Inhibition by this compound cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive monomer) ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (active dimer/oligomer) (Autophosphorylated) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u splices XBP1s XBP1s mRNA XBP1u->XBP1s splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein translation G5758 This compound G5758->IRE1a_active inhibits RNase activity UPR_genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_genes activates transcription Cell_Survival Cell Survival & Adaptation UPR_genes->Cell_Survival promotes

Caption: IRE1α signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on standard laboratory practices and available data.

XBP1s Luciferase Reporter Cell Assay

This assay is used to quantify the inhibitory effect of this compound on the splicing of XBP1 mRNA in a cellular context.

1. Cell Line and Culture:

  • A stable cell line (e.g., HEK293T) expressing a luciferase reporter construct linked to the XBP1 splicing event is used. In this reporter system, luciferase is only expressed upon the IRE1α-mediated splicing of the XBP1 mRNA sequence within the reporter gene.
  • Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
  • Prepare a serial dilution of this compound in DMSO, and then further dilute in cell culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
  • Pre-treat the cells with the diluted this compound or vehicle control (DMSO) for 1 hour.
  • Induce ER stress by adding an ER stress-inducing agent, such as tunicamycin (e.g., 5 µg/mL) or thapsigargin (e.g., 1 µM), to all wells except for the negative control.
  • Incubate the plate for an additional 6-8 hours at 37°C.
  • After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions and a luminometer.

3. Data Analysis:

  • Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compound.
  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, ER-stressed control.
  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

KMS-11 Multiple Myeloma Xenograft Model

This in vivo model is used to assess the pharmacodynamic effect of this compound on XBP1s levels in a tumor microenvironment.

1. Animal Husbandry:

  • Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
  • House the animals in a specific-pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Tumor Implantation:

  • Culture KMS-11 multiple myeloma cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
  • Harvest the cells in their exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
  • Subcutaneously inject 5 x 10^6 KMS-11 cells into the right flank of each mouse.
  • Monitor tumor growth regularly using a caliper.

3. Dosing and Sample Collection:

  • Once the tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and vehicle control groups.
  • Formulate this compound for oral administration. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
  • Administer this compound orally at a dose of 250 mg/kg twice daily for 4 consecutive days. The vehicle control group receives the same volume of the formulation vehicle.
  • At specified time points after the final dose (e.g., 2, 4, 8, 12, and 24 hours), euthanize cohorts of mice and excise the tumors.

4. Analysis of XBP1s Levels:

  • Immediately snap-freeze the harvested tumors in liquid nitrogen and store them at -80°C.
  • Extract total RNA from the tumor tissue using a suitable method (e.g., TRIzol reagent).
  • Perform reverse transcription quantitative PCR (RT-qPCR) to measure the levels of spliced XBP1 (XBP1s) and unspliced XBP1 (XBP1u) mRNA. Use primers that specifically amplify each form.
  • Normalize the expression of XBP1s to a housekeeping gene (e.g., GAPDH or β-actin).
  • Analyze the change in XBP1s levels in the this compound-treated group compared to the vehicle control group at each time point.

Workflow Diagrams

In Vitro IC50 Determination Workflow

IC50_Workflow Workflow for In Vitro IC50 Determination of this compound start Start cell_culture Culture XBP1s Luciferase Reporter Cells start->cell_culture seeding Seed Cells in 96-Well Plate cell_culture->seeding compound_prep Prepare Serial Dilution of this compound seeding->compound_prep pretreatment Pre-treat Cells with This compound (1 hr) compound_prep->pretreatment er_stress Induce ER Stress (e.g., Tunicamycin) pretreatment->er_stress incubation Incubate (6-8 hrs) er_stress->incubation luciferase_assay Perform Luciferase Assay incubation->luciferase_assay data_analysis Data Analysis: - Normalize to Viability - Calculate % Inhibition luciferase_assay->data_analysis ic50_calc Calculate IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Caption: Workflow for determining the in vitro IC50 of this compound.

In Vivo Pharmacodynamics Study Workflow

InVivo_PD_Workflow Workflow for In Vivo Pharmacodynamics Study of this compound start Start cell_culture Culture KMS-11 Myeloma Cells start->cell_culture implantation Implant Cells into Immunodeficient Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization dosing Administer this compound (250 mg/kg) or Vehicle Orally (BID, 4 days) randomization->dosing euthanasia Euthanize Mice at Specified Time Points dosing->euthanasia tumor_harvest Harvest Tumors euthanasia->tumor_harvest rna_extraction Extract Total RNA tumor_harvest->rna_extraction rt_qpcr Perform RT-qPCR for XBP1s and XBP1u rna_extraction->rt_qpcr data_analysis Analyze Change in XBP1s Levels rt_qpcr->data_analysis end End data_analysis->end

References

G-5758: A Technical Guide to its Role as a Potent and Selective IRE1α Inhibitor in the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Unfolded Protein Response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins in the ER lumen. The UPR aims to restore protein homeostasis but can trigger apoptosis if ER stress is prolonged or severe. A key sensor and transducer of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein possessing both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the potent transcription factor XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate ER stress.

In certain diseases, notably multiple myeloma, cancer cells are under chronic ER stress due to the high rate of protein synthesis and secretion. These cells become dependent on the UPR, particularly the IRE1α-XBP1s pathway, for their survival and proliferation. This dependency presents a therapeutic vulnerability. G-5758 is a potent, selective, and orally bioavailable small molecule inhibitor of IRE1α, developed to exploit this vulnerability. This technical guide provides an in-depth overview of the mechanism of action of this compound, comprehensive quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound functions as a selective inhibitor of the IRE1α RNase activity. By binding to the kinase domain of IRE1α, this compound allosterically inhibits its endoribonuclease function. This prevents the splicing of XBP1 mRNA into its active form, XBP1s. The subsequent reduction in XBP1s levels disrupts the UPR signaling cascade that is crucial for the survival of ER-stressed cells, such as those of multiple myeloma. This targeted inhibition of the IRE1α-XBP1s pathway ultimately leads to the induction of apoptosis in cancer cells that are reliant on this pathway for their viability.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo activity.

Table 1: In Vitro Potency of this compound

Assay TypeDescriptionIC50 (nM)
HTRF IRE1α Binding AssayMeasures the direct binding affinity of this compound to the IRE1α protein.0.27[1]
IRE1α RNase Inhibition AssayMeasures the inhibition of the endoribonuclease activity of IRE1α.4.3[1]
XBP1s Luciferase Reporter Cell AssayMeasures the inhibition of XBP1 splicing in a cellular context.38[2][3]

Table 2: Kinase Selectivity of this compound

Kinase PanelSelectivity
219 Kinases>100-fold more selective for IRE1α[1]
HIPK4>83-fold more selective for IRE1α[1]

Table 3: In Vivo Pharmacodynamics and Tolerability of this compound

Animal ModelDosing RegimenKey FindingsReference
Male Sprague-Dawley Rats500 mg/kg, oral, twice daily for 7 daysWell tolerated. Cmax: 104,000 ng/mL; AUC: 909,000 h·ng/mL.[2]
KMS-11 Xenograft Mouse Model250 mg/kg, oral, twice daily for 4 daysSuppressed XBP1s levels for 12 hours, with rebound thereafter.[2]

Experimental Protocols

HTRF IRE1α Binding Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the binding affinity of this compound to IRE1α.

Materials:

  • Recombinant human IRE1α protein

  • Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)

  • d2-labeled small molecule tracer that binds to the ATP-binding site of IRE1α

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

  • This compound compound dilutions

  • 384-well low-volume white microplates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the recombinant IRE1α protein.

  • Add the this compound dilutions or vehicle control to the wells.

  • Add the d2-labeled tracer to all wells.

  • Add the Europium cryptate-labeled anti-tag antibody to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) in the dark.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2).

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Plot the HTRF ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

XBP1s Luciferase Reporter Cell Assay

This protocol details a cell-based assay to measure the inhibitory effect of this compound on IRE1α-mediated XBP1 splicing.

Materials:

  • HEK293 cells stably expressing an XBP1s luciferase reporter construct. This construct contains the XBP1 gene fused in-frame with a luciferase gene, separated by the 26-nucleotide intron that is spliced by IRE1α. Splicing results in a frameshift that allows for the translation of the luciferase enzyme.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • This compound compound dilutions

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

Procedure:

  • Seed the stable HEK293 reporter cells into 96-well plates and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the this compound dilutions or vehicle control for a specified time (e.g., 1 hour).

  • Induce ER stress by adding Tunicamycin or Thapsigargin to the wells. Include a no-stress control group.

  • Incubate the plates for a further period (e.g., 6-16 hours).

  • Equilibrate the plate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the data to the vehicle-treated, ER stress-induced control wells (representing 100% activity).

  • Plot the normalized luminescence against the log of the this compound concentration and fit the data to determine the IC50 value.

In Vivo Multiple Myeloma Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo pharmacodynamics and efficacy of this compound in a multiple myeloma xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or SCID)

  • KMS-11 multiple myeloma cell line

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Reagents for tissue homogenization and RNA/protein extraction

  • qPCR or Western blot reagents for XBP1s analysis

Procedure:

  • Culture KMS-11 cells to a sufficient number.

  • Subcutaneously implant the KMS-11 cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., 250 mg/kg, twice daily).

  • For pharmacodynamic studies: At various time points after dosing, euthanize a subset of mice and collect tumor tissue. Process the tissue to measure the levels of XBP1s mRNA (via qPCR) or protein (via Western blot) to assess target engagement.

  • For efficacy studies: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Continue treatment for the specified duration.

  • At the end of the study, euthanize the mice and excise the tumors for final analysis.

  • Analyze the data to determine the effect of this compound on tumor growth and XBP1s levels.

Visualizations

Signaling Pathways and Experimental Workflows

UPR_IRE1a_Pathway cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP Binding IRE1a_inactive IRE1α (monomer) BiP->IRE1a_inactive Inhibition IRE1a_active IRE1α (dimer) Autophosphorylation IRE1a_inactive->IRE1a_active Dimerization & Activation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splicing (RNase activity) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPR_Genes Upregulation

Caption: The IRE1α branch of the Unfolded Protein Response pathway.

G5758_Mechanism Kinase_Domain Kinase Domain RNase_Domain RNase Domain Kinase_Domain->RNase_Domain XBP1u_mRNA XBP1u mRNA RNase_Domain->XBP1u_mRNA No_Splicing No Splicing RNase_Domain->No_Splicing G5758 This compound G5758->Kinase_Domain Apoptosis Apoptosis in Myeloma Cells No_Splicing->Apoptosis Leads to

Caption: Mechanism of action of this compound on IRE1α.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Binding_Assay HTRF Binding Assay (IC50) Cellular_Assay XBP1s Luciferase Reporter Assay (Cellular IC50) Binding_Assay->Cellular_Assay Kinase_Panel Kinase Selectivity Screening Cellular_Assay->Kinase_Panel Xenograft_Model Establish Multiple Myeloma (KMS-11) Xenograft Model Kinase_Panel->Xenograft_Model Treatment Oral Administration of this compound Xenograft_Model->Treatment PD_Analysis Pharmacodynamic Analysis (Tumor XBP1s levels) Treatment->PD_Analysis Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Treatment->Efficacy_Analysis

Caption: Experimental workflow for the evaluation of this compound.

References

understanding G-5758's effect on ER stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to G-5758's Effect on Endoplasmic Reticulum Stress

Abstract

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][2][3] The UPR is mediated by three primary ER-resident transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6).[1][4][5][6] this compound is a potent and selective small molecule inhibitor of the IRE1α isoform.[7] This document provides a detailed technical overview of this compound, its mechanism of action in modulating the ER stress response, quantitative data on its activity, and relevant experimental protocols for its evaluation.

The Unfolded Protein Response (UPR) and the Role of IRE1α

Under homeostatic conditions, the three UPR sensors are kept in an inactive state through their association with the ER chaperone BiP/Grp78.[2][8][9][10] Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation.[11][12]

  • IRE1α Pathway : Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease (RNase) domain.[1][13] The primary function of this RNase activity is the unconventional splicing of a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[3][4][14] This splicing event results in a translational frameshift, producing a potent transcription factor, XBP1s (spliced XBP1), which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[9][12]

  • PERK Pathway : Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4).[10][13]

  • ATF6 Pathway : Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and XBP1.[6][8]

Given its central role in the UPR, particularly in secretory cells like plasma cells, the IRE1α-XBP1 axis is a key therapeutic target in diseases characterized by high ER stress, such as multiple myeloma.[2][12][15][16]

This compound: Mechanism of Action

This compound is a selective inhibitor of IRE1α. Its primary mechanism is the suppression of the IRE1α endoribonuclease activity. By inhibiting the splicing of XBP1 mRNA, this compound prevents the formation of the active XBP1s transcription factor. This blockade effectively shuts down the IRE1α branch of the UPR, preventing the subsequent upregulation of its target genes. This targeted inhibition allows for the precise study of the IRE1α pathway's role in ER stress and provides a potential therapeutic strategy to modulate cellular responses in disease states.

UPR_Pathway_and_G5758 UPR Signaling and this compound's Point of Intervention cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Unfolded Proteins Unfolded Proteins BiP BiP IRE1a_inactive IRE1α (Inactive) BiP->IRE1a_inactive Inhibits PERK_inactive PERK (Inactive) BiP->PERK_inactive Inhibits ATF6_inactive ATF6 (Inactive) BiP->ATF6_inactive Inhibits IRE1a_active IRE1α (Active) (Oligomerized & Phosphorylated) IRE1a_inactive->IRE1a_active Activates PERK_active PERK (Active) PERK_inactive->PERK_active Activates ATF6_cleaved ATF6 (Cleaved) (Transcription Factor) ATF6_inactive->ATF6_cleaved Activates & Translocates to Golgi XBP1u XBP1u mRNA IRE1a_active->XBP1u Splices G5758 This compound G5758->IRE1a_active Inhibits RNase XBP1s_mRNA XBP1s mRNA XBP1u->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translates to UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPR_Genes Upregulates eIF2a eIF2α PERK_active->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_attenuation Global Translation Attenuation p_eIF2a->Translation_attenuation ATF4 ATF4 Translation p_eIF2a->ATF4 ATF6_cleaved->UPR_Genes Upregulates

Caption: The Unfolded Protein Response (UPR) pathways and the inhibitory action of this compound on IRE1α.

Quantitative Data Summary for this compound

The following table summarizes the key quantitative parameters reported for this compound, highlighting its potency and in vivo activity.

ParameterValueAssay / ModelSource
IC₅₀ 38 nMXBP1s Luciferase Reporter Cell Assay[7]
In Vivo Efficacy Suppression of XBP1s levels for 12 hoursKMS-11 xenograft mouse model (250 mg/kg, oral, twice daily)[7]
Pharmacokinetics Cₘₐₓ: 104,000 ng/mLAUC: 909,000 h·ng/mLMale Sprague-Dawley rats (500 mg/kg, oral, twice daily)[7]
Tolerability Well-toleratedRats (up to 500 mg/kg, oral)[7]

Key Experimental Protocols

Evaluating the effect of this compound on ER stress involves specific assays to measure the activation of the IRE1α pathway.

Protocol: XBP1s Luciferase Reporter Assay

This assay provides a quantitative measure of IRE1α's RNase activity.

  • Cell Line : Utilize a stable cell line (e.g., HEK293T) expressing a reporter construct containing the XBP1 intron sequence between a promoter and the luciferase gene. Splicing by IRE1α removes the intron, allowing for the translation of functional luciferase.

  • Cell Plating : Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound in cell culture medium. Treat cells with varying concentrations of this compound for 1 hour prior to stress induction. Include a vehicle control (e.g., DMSO).

  • ER Stress Induction : Add an ER stress-inducing agent, such as Tunicamycin (1 µg/mL) or Thapsigargin (300 nM), to all wells except the negative control.

  • Incubation : Incubate the plate for 6-16 hours at 37°C and 5% CO₂.

  • Lysis and Luminescence Reading : Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis : Normalize the luminescence readings to a cell viability assay (e.g., CellTiter-Glo). Plot the normalized data against the log of this compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: RT-PCR for XBP1 mRNA Splicing

This method directly visualizes the ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA.[3][17]

  • Cell Culture and Treatment : Culture cells (e.g., multiple myeloma cell line KMS-11) and treat with this compound at desired concentrations for 1 hour, followed by treatment with an ER stress inducer for 4-6 hours.

  • RNA Extraction : Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit). Ensure RNA quality and integrity using a spectrophotometer or bioanalyzer.

  • Reverse Transcription (RT) : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Polymerase Chain Reaction (PCR) : Perform PCR using primers that flank the 26-nucleotide intron of XBP1.

    • Forward Primer Example: 5'-CCT TGT GGT TGA GAA CCA GG-3'

    • Reverse Primer Example: 5'-CCT GCT GCG GAC TCT GGG A-3'

  • Gel Electrophoresis : Resolve the PCR products on a 3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band than the spliced XBP1 (XBP1s).

  • Quantification : Quantify the band intensities using densitometry software (e.g., ImageJ) to determine the ratio of XBP1s to total XBP1.

Experimental_Workflow Workflow for Assessing this compound Activity cluster_analysis Downstream Analysis start Cell Culture (e.g., MM cell line) treatment Treatment: 1. This compound (Dose-response) 2. ER Stress Inducer (e.g., Tunicamycin) start->treatment harvest Cell Harvest & Lysis treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction rt_pcr RT-PCR for XBP1 Splicing rna_extraction->rt_pcr western_blot Western Blot protein_extraction->western_blot gel Agarose Gel Electrophoresis rt_pcr->gel blot_analysis Analysis of: - p-IRE1α - XBP1s - ATF4, CHOP western_blot->blot_analysis data_analysis Data Quantification & Interpretation gel->data_analysis blot_analysis->data_analysis

Caption: A typical experimental workflow for evaluating an IRE1α inhibitor like this compound.

Protocol: Western Blot for UPR Markers

This protocol assesses the protein levels of key UPR markers to confirm pathway inhibition and check for off-target effects on other UPR branches.[18]

  • Cell Lysis and Protein Quantification : Following treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE : Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting:

    • Phospho-IRE1α (Ser724)

    • XBP1s

    • ATF4 (to assess PERK pathway)

    • CHOP (downstream of both PERK and ATF6)

    • A loading control (e.g., β-actin, GAPDH)

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band density relative to the loading control.

Conclusion and Future Directions

This compound is a specific and orally bioavailable inhibitor of the IRE1α RNase domain, a critical component of the Unfolded Protein Response.[7] By preventing the splicing of XBP1 mRNA, it effectively mitigates a key adaptive pathway used by cells under ER stress. The provided data and protocols offer a robust framework for researchers and drug developers to investigate the role of the IRE1α pathway in various physiological and pathological contexts. Its utility in preclinical models of multiple myeloma suggests a promising therapeutic avenue for cancers that are highly dependent on the UPR for survival. Future research should focus on exploring this compound's efficacy in combination therapies and identifying potential biomarkers for patient stratification.

References

G-5758: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of G-5758, a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE1α). This compound has emerged as a promising therapeutic candidate for multiple myeloma, a hematological malignancy characterized by significant endoplasmic reticulum (ER) stress. This document details the timeline of its development, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows.

Discovery and Development Timeline

The development of this compound was a collaborative effort involving Genentech, Inc., Paraza Pharma Inc., WuXi AppTec Co., Ltd., and VIVA Biotech.[1] The research, culminating in a key publication in the Journal of Medicinal Chemistry in mid-2024, focused on identifying a safe and effective in vivo tool molecule to validate IRE1α as a therapeutic target in multiple myeloma.[1][2]

  • January 4, 2024: The manuscript detailing the discovery and preclinical evaluation of this compound was first received for publication, indicating the completion of the initial research phase.[2]

  • April 1, 2024: The manuscript underwent revisions, suggesting a period of peer review and data refinement.[2]

  • April 25, 2024: The revised manuscript was accepted for publication.[2]

  • May 15, 2024: The accepted manuscript was published online, making the initial findings publicly available.[2]

  • June 13, 2024: The definitive version of the research paper was published in a regular issue of the journal.[1][2]

Currently, this compound is in the preclinical stage of development.[3]

Core Discovery and Preclinical Findings

This compound was identified through a focused effort to improve the physicochemical properties of a pre-existing literature compound. The key objectives were to decrease lipophilicity, molecular weight, and basicity, which led to the discovery of a novel series of compounds with a favorable in vitro safety profile and good oral bioavailability.[1][4]

The research identified this compound as a potent, selective, and orally available IRE1α inhibitor.[1][5][6] In preclinical studies, it demonstrated pharmacodynamic effects comparable to the genetic knockdown of IRE1α in a multiple myeloma model.[1][7][8] Specifically, this compound was shown to modulate the levels of spliced X-Box Binding Protein 1 (XBP1s), a key downstream target of IRE1α.[1][9]

Quantitative Data Summary

The preclinical evaluation of this compound yielded significant quantitative data, which is summarized in the tables below.

Table 1: In Vitro Potency of this compound
Assay TypeMetricValue
XBP1s Luciferase Reporter Cell AssayIC5038 nM[10][11][12]
Table 2: In Vivo Pharmacokinetics and Tolerability of this compound in Rats
Administration RouteDosingCmaxAUCTolerability
Oral500 mg/kg (twice daily for 7 days)104,000 ng/mL[10]909,000 h·ng/mL[10]Well-tolerated[1][10][11]
Table 3: In Vivo Pharmacodynamics in a Mouse Xenograft Model
ModelDosingEffectDuration of Effect
KMS-11 Multiple Myeloma Xenograft250 mg/kg (oral, twice daily for 4 days)Suppression of XBP1s levels~12 hours, followed by rebound[10]

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the endoribonuclease activity of IRE1α, a key sensor of ER stress. In multiple myeloma cells, high levels of immunoglobulin production lead to an accumulation of unfolded proteins in the ER, causing chronic ER stress and activation of the Unfolded Protein Response (UPR), in which IRE1α plays a central role.

Activated IRE1α splices XBP1 mRNA, leading to the production of the active transcription factor XBP1s. XBP1s then upregulates genes that help to resolve ER stress and promote cell survival. By inhibiting IRE1α, this compound blocks the production of XBP1s, thereby disrupting the adaptive UPR and leading to apoptosis in cancer cells that are highly dependent on this pathway.

G5758_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (inactive) Unfolded Proteins->IRE1a_inactive ER Stress IRE1a_active IRE1α (active) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splicing XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation G5758 This compound G5758->IRE1a_active inhibition UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes upregulation Cell_Survival Cell Survival & Proliferation UPR_Genes->Cell_Survival

Figure 1: Mechanism of action of this compound in the IRE1α signaling pathway.

Experimental Protocols

Detailed experimental protocols were not available in the public abstracts. However, based on the described experiments, the following are representative methodologies typically employed in this area of research.

XBP1s Luciferase Reporter Assay

This cell-based assay is used to quantify the inhibitory activity of compounds on the IRE1α pathway.

  • Cell Line: A human cell line (e.g., HEK293T) is engineered to stably express a luciferase reporter gene under the control of an XBP1s-responsive promoter.

  • Assay Procedure:

    • Cells are plated in multi-well plates and allowed to adhere.

    • Cells are then treated with various concentrations of the test compound (e.g., this compound).

    • ER stress is induced using a chemical inducer like tunicamycin or thapsigargin.

    • Following an incubation period, a luciferase substrate is added.

    • The resulting luminescence, which is proportional to the amount of XBP1s-driven transcription, is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve of the compound's inhibitory effect on luciferase activity.

In Vivo Xenograft Model

This animal model is used to assess the in vivo efficacy and pharmacodynamics of a drug candidate.

  • Model: The KMS-11 human multiple myeloma cell line is used to establish a subcutaneous tumor model in immunocompromised mice (e.g., NOD/SCID).[13]

  • Procedure:

    • KMS-11 cells are injected subcutaneously into the flank of the mice.

    • Once tumors reach a specified volume, the mice are randomized into treatment and control groups.

    • This compound is administered orally at the specified dose and schedule.[10][13]

    • Tumor volume and body weight are monitored regularly.

  • Pharmacodynamic Analysis:

    • At specified time points after dosing, tumors are excised from a subset of animals.

    • Tumor lysates are prepared and analyzed by Western blotting to determine the levels of XBP1s and other relevant biomarkers.[13]

Xenograft_Workflow Cell_Culture Culture KMS-11 Myeloma Cells Injection Subcutaneous Injection into Immunocompromised Mice Cell_Culture->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Dosing Oral Administration of This compound or Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring PD_Analysis Tumor Excision for Pharmacodynamic Analysis (e.g., XBP1s Western Blot) Monitoring->PD_Analysis

Figure 2: A typical experimental workflow for in vivo efficacy and PD studies.

Conclusion

This compound is a promising preclinical candidate that effectively targets the IRE1α-XBP1 axis of the Unfolded Protein Response. Its favorable oral bioavailability and tolerability, coupled with potent in vivo activity in a multiple myeloma model, underscore its potential as a future therapeutic for this malignancy. Further studies will be required to advance this compound into clinical development.

References

Initial Studies on G-5758 in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial preclinical studies on G-5758, a novel, potent, and selective inhibitor of Inositol-requiring enzyme 1 alpha (IRE1α). The data and methodologies presented herein are based on publicly available information and are intended to provide a foundational understanding of this compound's mechanism of action and its potential as a therapeutic agent in oncology, with a specific focus on multiple myeloma.

Core Concepts: Targeting the Unfolded Protein Response in Cancer

Cancer cells, particularly those with high secretory activity like multiple myeloma cells, experience significant endoplasmic reticulum (ER) stress due to the large volume of protein production.[1][2] To cope with this stress, cancer cells activate the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis.[1][2] One of the key sensors and effectors of the UPR is IRE1α.[3][4]

Upon activation by ER stress, IRE1α's endoribonuclease domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1][2] This splicing event leads to the production of the active transcription factor XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.[1][2] In multiple myeloma, the IRE1α-XBP1s pathway is often constitutively active and plays a crucial role in disease progression and cell survival.[1][3][5] Therefore, inhibiting IRE1α presents a promising therapeutic strategy to disrupt this pro-survival signaling in cancer cells.

This compound: A Potent and Selective IRE1α Inhibitor

This compound is a novel, orally available small molecule designed to selectively inhibit the endoribonuclease activity of IRE1α.[4][6][7] By blocking the splicing of XBP1 mRNA, this compound effectively reduces the levels of the pro-survival transcription factor XBP1s.[6] Preclinical studies have demonstrated its potential in the context of multiple myeloma.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from initial preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

Assay SystemParameterValue
XBP1s Luciferase Reporter Cell AssayIC5038 nM

This table presents the in vitro potency of this compound in a cell-based assay designed to measure the inhibition of XBP1 splicing.[7]

Table 2: In Vivo Pharmacokinetics of this compound in Rats

DoseRoute of AdministrationCmaxAUC
500 mg/kg (twice daily for 7 days)Oral104,000 ng/mL909,000 h·ng/mL

This table summarizes key pharmacokinetic parameters of this compound in male Sprague-Dawley rats, demonstrating its oral bioavailability and exposure levels.[7]

Table 3: In Vivo Pharmacodynamics of this compound in a Mouse Xenograft Model

Animal ModelCell LineDoseEffect
Xenograft Mouse ModelKMS-11250 mg/kg (oral, twice daily for 4 days)Suppression of XBP1s levels for 12 hours

This table highlights the pharmacodynamic effect of this compound in a multiple myeloma xenograft model, showing its ability to modulate its target in vivo.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of this compound. These protocols are based on the available public information and may require further details from the full study publications for exact replication.

XBP1s Luciferase Reporter Assay
  • Objective: To determine the in vitro potency of this compound in inhibiting IRE1α-mediated XBP1 splicing.

  • Cell Line: A human cell line engineered to express a luciferase reporter gene under the control of an XBP1s-responsive promoter.

  • Protocol:

    • Seed the reporter cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a predetermined incubation period.

    • Induce ER stress in the cells using a known ER stress inducer (e.g., tunicamycin or thapsigargin) to activate the IRE1α pathway.

    • Following the induction period, lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the luciferase signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Pharmacokinetic Study in Rats
  • Objective: To assess the pharmacokinetic profile of this compound following oral administration.

  • Animal Model: Male Sprague-Dawley rats.[7]

  • Protocol:

    • Administer this compound orally to a cohort of rats at a specified dose (e.g., 500 mg/kg).[7]

    • Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process the blood samples to isolate plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Calculate key pharmacokinetic parameters, including maximum concentration (Cmax) and area under the curve (AUC), using appropriate software.

In Vivo Pharmacodynamic Study in a Xenograft Mouse Model
  • Objective: To evaluate the effect of this compound on the levels of XBP1s in a tumor xenograft model.

  • Animal Model: Immunocompromised mice bearing subcutaneous KMS-11 multiple myeloma xenografts.[6][7]

  • Protocol:

    • Implant KMS-11 cells subcutaneously into the flank of the mice.

    • Once the tumors reach a specified size, randomize the mice into treatment and vehicle control groups.

    • Administer this compound orally at the desired dose and schedule (e.g., 250 mg/kg, twice daily).[7]

    • At various time points after the final dose, euthanize the mice and excise the tumors.

    • Homogenize the tumor tissue and extract total RNA.

    • Quantify the levels of spliced XBP1 (XBP1s) and unspliced XBP1 (XBP1u) mRNA using a quantitative reverse transcription PCR (qRT-PCR) assay.

    • Analyze the data to determine the extent and duration of XBP1s suppression by this compound.

Visualizations

Signaling Pathway and Mechanism of Action

G5758_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Cell_Fate Cell Fate ER_Stress ER Stress (Protein Misfolding) IRE1a_inactive Inactive IRE1α ER_Stress->IRE1a_inactive Induces IRE1a_active Active IRE1α (Dimerized & Autophosphorylated) IRE1a_inactive->IRE1a_active XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translates to G5758 This compound G5758->IRE1a_active Inhibits Apoptosis Apoptosis G5758->Apoptosis Promotes UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes Activates Transcription Cell_Survival Cell Survival & Proliferation UPR_Genes->Cell_Survival

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow for this compound Evaluation

G5758_Evaluation_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation cluster_Analysis Data Analysis and Interpretation A1 Target Identification (IRE1α in Multiple Myeloma) A2 Compound Synthesis (this compound) A1->A2 A3 Biochemical/Cell-Based Assays (XBP1s Reporter Assay) A2->A3 A4 Determination of IC50 A3->A4 B1 Animal Model Selection (Rats for PK, Mice for PD/Efficacy) A4->B1 C1 PK Parameter Calculation (Cmax, AUC) B2 Pharmacokinetic (PK) Studies (Oral Dosing, Blood Sampling) B1->B2 B3 Xenograft Model Development (KMS-11 Cell Implantation) B1->B3 B2->C1 C3 Tolerability Assessment B2->C3 B4 Pharmacodynamic (PD) Studies (Tumor XBP1s Measurement) B3->B4 C2 PD Biomarker Analysis (XBP1s Suppression) B4->C2

Caption: Preclinical evaluation workflow for this compound.

Logical Relationship of this compound's Therapeutic Rationale

G5758_Therapeutic_Rationale P1 Multiple Myeloma Cells: High Secretory Load P2 Chronic ER Stress P1->P2 P3 Activation of IRE1α-XBP1s Pathway P2->P3 P4 Upregulation of Pro-Survival Genes P3->P4 P7 Inhibition of IRE1α P3->P7 P5 Cell Survival and Proliferation P4->P5 P6 This compound P6->P7 P8 Decreased XBP1s Levels P7->P8 P9 Downregulation of Pro-Survival Genes P8->P9 P10 Induction of Apoptosis P9->P10

Caption: Therapeutic rationale for this compound in multiple myeloma.

References

G-5758: A Comprehensive Technical Guide to its Selectivity for IRE1α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of G-5758, a potent and orally available inhibitor of Inositol-requiring enzyme 1α (IRE1α). This compound, also referred to as compound 29 in its discovery publication, has emerged as a critical tool for studying the therapeutic potential of IRE1α inhibition, particularly in the context of multiple myeloma.[1][2] This document provides a detailed overview of its selectivity against a broad panel of kinases, the experimental methodologies used for this determination, and the broader context of the IRE1α signaling pathway.

Core Data Presentation: Kinase Selectivity of this compound

The selectivity of this compound for IRE1α has been rigorously evaluated through comprehensive kinase screening. The following table summarizes the quantitative data from a kinome scan, highlighting the potent and specific inhibition of IRE1α compared to a wide array of other kinases.

Kinase TargetPercent Inhibition at 1 µM this compound
ERN1 (IRE1α) 100
AAK111
ABL11
ACVR10
ACVR1B0
... (and other kinases with minimal inhibition)...

Note: This table is a representative summary. For a complete list of all kinases tested and their respective inhibition values, please refer to the supplementary information of the source publication.

Experimental Protocols

The determination of this compound's kinase selectivity and its inhibitory effect on IRE1α activity involves several key experimental procedures. These protocols are detailed below to facilitate replication and further investigation.

Kinase Selectivity Profiling (Kinome Scan)

Objective: To assess the selectivity of this compound across a broad range of human kinases.

Methodology:

  • Assay Platform: A radiometric kinase assay is typically employed, such as the HotSpot™ platform, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.

  • Kinase Panel: A comprehensive panel of recombinant human kinases is utilized.

  • Compound Concentration: this compound is tested at a fixed concentration, commonly 1 µM, to provide a stringent assessment of off-target effects.

  • Reaction Mixture: Each kinase reaction is carried out in a buffer containing the specific kinase, its corresponding substrate, and ATP.

  • Incubation: The reaction is initiated by the addition of [γ-³³P]ATP and incubated at room temperature for a defined period.

  • Termination and Detection: The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane. The amount of incorporated radioactivity is then quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of this compound to a vehicle control (DMSO).

IRE1α Endoribonuclease Activity Assay (FRET-based)

Objective: To quantify the inhibitory effect of this compound on the endoribonuclease (RNase) activity of IRE1α.

Methodology:

  • Principle: This assay utilizes a Förster Resonance Energy Transfer (FRET) substrate, which is a short RNA stem-loop molecule labeled with a fluorescent reporter and a quencher. Cleavage of the substrate by IRE1α separates the reporter and quencher, leading to an increase in fluorescence.

  • Reagents:

    • Recombinant human IRE1α protein.

    • FRET-based RNA substrate.

    • Assay buffer (e.g., 20 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.5).

    • This compound serially diluted in DMSO.

  • Procedure:

    • A solution of IRE1α is pre-incubated with varying concentrations of this compound in the assay buffer.

    • The FRET substrate is added to initiate the reaction.

    • The fluorescence intensity is monitored over time using a plate reader.

  • Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. IC₅₀ values are calculated by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular XBP1 Splicing Assay

Objective: To assess the ability of this compound to inhibit IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Human cells (e.g., multiple myeloma cell line KMS-11) are cultured under standard conditions.

    • Cells are pre-treated with various concentrations of this compound for a specified duration.

    • Endoplasmic reticulum (ER) stress is induced using an agent such as thapsigargin or tunicamycin.

  • RNA Extraction and Reverse Transcription:

    • Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent).

    • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • PCR Amplification:

    • The cDNA is used as a template for PCR amplification of the XBP1 transcript using primers that flank the 26-nucleotide intron removed by IRE1α.

  • Analysis:

    • The PCR products are resolved by agarose gel electrophoresis. The unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA can be distinguished by their different sizes.

    • Alternatively, quantitative real-time PCR (qRT-PCR) with primers specific for the spliced form of XBP1 can be used for a more quantitative analysis.[3][4]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the biological context and experimental design, the following diagrams are provided.

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen IRE1a_inactive IRE1α (inactive monomer) IRE1a_active IRE1α (active oligomer) IRE1a_inactive->IRE1a_active oligomerization & autophosphorylation BiP BiP BiP->IRE1a_inactive dissociates Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP binds XBP1u XBP1u mRNA IRE1a_active->XBP1u splicing RIDD RIDD Substrates IRE1a_active->RIDD degradation (RIDD) XBP1s XBP1s mRNA XBP1u->XBP1s Cell_Survival Cell Survival XBP1s->Cell_Survival promotes Apoptosis Apoptosis RIDD->Apoptosis can lead to G5758 This compound G5758->IRE1a_active inhibits kinase domain

Caption: The IRE1α signaling pathway under ER stress and the point of inhibition by this compound.

Kinase_Selectivity_Workflow start Start: Prepare Kinase Panel and this compound assay_plate Dispense Kinase, Substrate, and this compound into Assay Plate start->assay_plate add_atp Initiate Reaction with [γ-³³P]ATP assay_plate->add_atp incubation Incubate at Room Temperature add_atp->incubation stop_reaction Stop Reaction and Capture Substrate on Filter Plate incubation->stop_reaction wash Wash Plate to Remove Unincorporated ATP stop_reaction->wash scintillation Add Scintillation Cocktail and Read Plate wash->scintillation data_analysis Analyze Data: Calculate Percent Inhibition scintillation->data_analysis end End: Generate Selectivity Profile data_analysis->end

Caption: Experimental workflow for determining kinase selectivity using a radiometric assay.

References

Methodological & Application

Application Notes and Protocols for G-5758 In Vivo Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5758 is a potent, selective, and orally available inhibitor of Inositol-requiring enzyme 1 alpha (IRE1α).[1] As a key sensor of endoplasmic reticulum (ER) stress, IRE1α is a critical component of the unfolded protein response (UPR). The IRE1α-XBP1 signaling pathway is an established therapeutic target in various diseases, particularly in malignancies such as multiple myeloma, where cancer cells are dependent on this pathway for survival and proliferation.[2][3] this compound offers a valuable in vivo tool for studying the therapeutic potential of IRE1α inhibition. These application notes provide a detailed protocol for the in vivo administration of this compound in mice, based on available preclinical data.

Mechanism of Action

This compound functions by inhibiting the endoribonuclease activity of IRE1α. Under ER stress, IRE1α autophosphorylates and activates its RNase domain, which then unconventionally splices X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation, thereby promoting cell survival. By inhibiting IRE1α, this compound prevents the splicing of XBP1 mRNA, leading to a reduction in XBP1s levels and subsequent apoptosis in cancer cells that are highly dependent on the UPR.[1][2]

Signaling Pathway

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive) ER_Stress->IRE1a_inactive accumulation IRE1a_active IRE1α (active) (Dimerized & Autophosphorylated) IRE1a_inactive->IRE1a_active activation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splicing XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation G5758 This compound G5758->IRE1a_active inhibition Apoptosis Apoptosis G5758->Apoptosis UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes transcription Cell_Survival Cell Survival & Proliferation UPR_Genes->Cell_Survival

Caption: The IRE1α signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

ParameterValueSpeciesCancer ModelReference
Maximum Tolerated Dose (MTD) Up to 500 mg/kgMouseNot specified[1]
Administration Route OralMouseNot specified[1]
Pharmacodynamic Marker XBP1s levelsMouseKMS-11 Multiple Myeloma[1]

Experimental Protocols

In Vivo Administration of this compound in a Mouse Xenograft Model of Multiple Myeloma

This protocol describes the oral administration of this compound to mice bearing subcutaneous KMS-11 multiple myeloma xenografts.

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Female immunodeficient mice (e.g., NOD/SCID or similar)

  • KMS-11 multiple myeloma cells

  • Matrigel (optional)

  • Sterile PBS

  • 25-27 gauge needles and 1 ml syringes

  • Oral gavage needles (flexible, 20-22 gauge)

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture KMS-11 cells according to standard protocols.

    • On the day of implantation, harvest cells and resuspend in sterile PBS (with or without Matrigel) at a concentration of 5-10 x 10^7 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health status.

  • Drug Formulation and Dosing:

    • Prepare a suspension of this compound in the chosen vehicle. For example, to achieve a dose of 100 mg/kg in a 20g mouse with a dosing volume of 10 mL/kg, the concentration of the formulation would be 10 mg/mL.

    • Ensure the formulation is homogenous by vortexing or sonicating before each administration.

    • Based on preclinical data, this compound is well-tolerated up to 500 mg/kg.[1] A starting dose of 50-100 mg/kg once or twice daily can be considered.

  • Oral Administration:

    • Randomize mice into treatment and vehicle control groups.

    • Administer the formulated this compound or vehicle control orally using a gavage needle.

    • The frequency of administration will depend on the pharmacokinetic properties of the compound (e.g., once or twice daily).

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specified time points, tumors can be harvested to assess the levels of spliced XBP1 (XBP1s) as a pharmacodynamic marker of this compound activity.[1] This can be done by qPCR or Western blot.

Experimental Workflow:

G5758_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Cell_Culture 1. Culture KMS-11 Multiple Myeloma Cells Implantation 2. Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Formulation 5. Formulate this compound in Vehicle Randomization->Formulation Administration 6. Daily Oral Gavage of This compound or Vehicle Formulation->Administration Monitoring 7. Monitor Tumor Volume & Body Weight Administration->Monitoring Endpoint 8. Euthanize Mice at Study Endpoint Monitoring->Endpoint Harvest 9. Harvest Tumors Endpoint->Harvest PD_Analysis 10. Pharmacodynamic Analysis (e.g., XBP1s levels) Harvest->PD_Analysis Efficacy_Analysis 11. Efficacy Analysis (Tumor Growth Inhibition) Harvest->Efficacy_Analysis

Caption: A general experimental workflow for in vivo efficacy studies of this compound.

Safety and Toxicology

Preclinical studies have shown that this compound is well-tolerated in mice with multiday oral administration of doses up to 500 mg/kg.[1] However, it is crucial for researchers to conduct their own tolerability studies for their specific mouse strain and experimental conditions. Close monitoring of animal health, including body weight, clinical signs of toxicity, and behavior, is essential throughout the study.

Conclusion

This compound is a valuable research tool for investigating the role of the IRE1α-XBP1 pathway in vivo. The provided protocols and information offer a foundation for designing and conducting preclinical studies to evaluate the therapeutic potential of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for G-5758 in a Multiple Myeloma Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

G-5758 is a potent, selective, and orally available inhibitor of Inositol-requiring enzyme 1α (IRE1α). Multiple myeloma (MM) cells are characterized by a high rate of immunoglobulin production, which leads to chronic endoplasmic reticulum (ER) stress. To survive this stress, MM cells rely on the unfolded protein response (UPR), a key component of which is the IRE1α signaling pathway. Upon ER stress, the endoribonuclease activity of IRE1α splices X-box binding protein 1 (XBP1) mRNA, generating the active transcription factor XBP1s. XBP1s upregulates genes that enhance protein folding and degradation, promoting cell survival. This compound inhibits the endonuclease activity of IRE1α, thereby preventing XBP1 splicing and leading to the accumulation of unresolved ER stress and subsequent apoptosis in multiple myeloma cells.[1][2][3][4]

These application notes provide a detailed protocol for evaluating the efficacy of this compound in a subcutaneous multiple myeloma xenograft model using the KMS-11 human multiple myeloma cell line.

Quantitative Data Summary

The following tables summarize representative quantitative data for IRE1α inhibition in multiple myeloma xenograft models. While specific tumor growth inhibition data for this compound is emerging, the provided data from studies with similar IRE1α inhibitors and IRE1α knockdown experiments offer expected outcomes.

Table 1: In Vivo Efficacy of IRE1α Inhibitors in Multiple Myeloma Xenograft Models

Compound/InterventionCell LineMouse ModelDosage and AdministrationTreatment DurationObserved EffectReference
This compoundKMS-11Not SpecifiedUp to 500 mg/kg, oralMultidayWell tolerated, comparable pharmacodynamic effects to IRE1α knockdown[1]
IRE1α shRNA knockdownKMS-11Not SpecifiedDoxycycline-inducibleNot Specified61% Tumor Growth Inhibition (TGI)[2]
STF-083010RPMI 8226NSG Mice30 mg/kg, intraperitonealOnce weekly for 2 weeksSignificant inhibition of tumor growth[5]
MKC-3946RPMI 8226SCID Mice100 mg/kg, intraperitonealDaily for 21 daysDecreased tumor growth

Table 2: In Vitro Activity of IRE1α Inhibitors against Multiple Myeloma Cell Lines

CompoundCell LinesAssayEndpointResultReference
This compoundKMS-11Not SpecifiedXBP1s levelsComparable reduction to IRE1α knockdown[1]
STF-083010Multiple Myeloma Cell LinesCytotoxicity AssayCell ViabilityDose- and time-dependent cytotoxicity[5]
MKC-3946RPMI 8226RT-PCRXBP1 mRNA splicingInhibition of tunicamycin-induced splicing

Signaling Pathway

The diagram below illustrates the IRE1α signaling pathway in multiple myeloma and the mechanism of action of this compound.

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a IRE1α Unfolded Proteins->IRE1a Accumulation XBP1u XBP1u mRNA IRE1a->XBP1u Endoribonuclease Activity (Splicing) XBP1s XBP1s mRNA XBP1u->XBP1s Ribosome Ribosome XBP1s->Ribosome Translation XBP1s_protein XBP1s Protein Ribosome->XBP1s_protein UPR_Genes UPR Target Genes (Protein Folding, ERAD) XBP1s_protein->UPR_Genes Transcription Factor G5758 This compound G5758->IRE1a Inhibits Cell_Survival Cell Survival & Proliferation UPR_Genes->Cell_Survival Promotes

Caption: IRE1α signaling pathway in multiple myeloma and this compound inhibition.

Experimental Protocols

Cell Culture
  • Cell Line: KMS-11 (human multiple myeloma)

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culture: Passage cells every 2-3 days to maintain logarithmic growth. KMS-11 can grow as both adherent and suspension cells; for xenograft studies, harvest the total population.

Animal Model
  • Species: Immunodeficient mice (e.g., NOD/SCID, NSG, or SCID-beige).

  • Age/Sex: 6-8 week old female mice.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Housing: House mice in a specific pathogen-free (SPF) facility with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

Subcutaneous Xenograft Model Establishment
  • Cell Preparation:

    • Harvest KMS-11 cells during the logarithmic growth phase.

    • Wash the cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix at a final concentration of 1 x 10^8 cells/mL.

    • Keep the cell suspension on ice until injection to prevent the Matrigel from solidifying.

  • Tumor Cell Implantation:

    • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

    • Shave and disinfect the right flank of each mouse.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the prepared flank.

    • Monitor the animals until they have fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 3-5 days after implantation.

    • Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • Monitor the body weight of the animals 2-3 times per week as an indicator of overall health.

    • Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

This compound Administration
  • Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.

  • Dosage: Based on preclinical data, a starting dose of 100-200 mg/kg can be evaluated. Doses up to 500 mg/kg have been shown to be well-tolerated.[1]

  • Administration: Administer this compound or vehicle control orally (p.o.) via gavage once daily.

  • Treatment Schedule: Continue treatment for a predefined period, typically 21-28 days, or until the tumor volume in the control group reaches the predetermined endpoint.

Efficacy Evaluation
  • Primary Endpoint: Tumor growth inhibition (TGI). Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

  • Secondary Endpoints:

    • Body weight changes.

    • Overall survival.

    • Pharmacodynamic analysis: At the end of the study, tumors can be excised for analysis of XBP1 splicing by RT-PCR or Western blot to confirm target engagement.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for evaluating this compound in a multiple myeloma xenograft model.

Xenograft_Workflow cluster_Preparation Preparation cluster_Xenograft Xenograft Establishment cluster_Treatment Treatment Phase cluster_Evaluation Evaluation Cell_Culture 1. KMS-11 Cell Culture Cell_Harvest 3. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Animal_Acclimatization 2. Animal Acclimatization Implantation 4. Subcutaneous Implantation Animal_Acclimatization->Implantation Cell_Harvest->Implantation Tumor_Monitoring 5. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 6. Randomization Tumor_Monitoring->Randomization G5758_Admin 7. This compound Administration Randomization->G5758_Admin Data_Collection 8. Data Collection (Tumor Volume, Body Weight) G5758_Admin->Data_Collection Endpoint 9. Endpoint Analysis (TGI, Pharmacodynamics) Data_Collection->Endpoint

Caption: Experimental workflow for this compound in a xenograft model.

References

Application Notes and Protocols for G-5758 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preparing G-5758 Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key transducer of the unfolded protein response (UPR).[1][2] Its primary mechanism of action is the inhibition of the endoribonuclease (RNase) activity of IRE1α, which plays a crucial role in the cellular response to endoplasmic reticulum (ER) stress.[3] this compound has demonstrated in vivo efficacy in preclinical models of multiple myeloma.[2] Proper preparation of a stock solution is critical for accurate and reproducible experimental results in cell culture-based assays. This document provides detailed protocols for the solubilization, storage, and use of this compound.

Chemical Properties and Solubility

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₂₉H₂₉N₅O₅SN/A
Molecular Weight 587.64 g/mol N/A
IC₅₀ 38 nM (XBP1s luciferase reporter assay)[1]
Solubility 100 mg/mL in DMSO (169.90 mM)[1]
Appearance Crystalline solidN/A

Note: The molecular formula and weight are provided for informational purposes and are typically found on the manufacturer's specification sheet.

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[4]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.88 mg of this compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder. To prepare a 10 mM solution from 5.88 mg of this compound, add 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

2. Preparation of Working Solutions

For cell culture experiments, the high-concentration DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is recommended to perform at least a 1:1000 dilution of the DMSO stock into the final culture medium to minimize DMSO toxicity to the cells (final DMSO concentration ≤ 0.1%).

  • Application to Cells: Add the final working solution to your cell culture plates. Ensure that the vehicle control (culture medium with the same final concentration of DMSO) is included in your experimental design.

Storage and Stability

Proper storage of this compound solutions is crucial for maintaining their bioactivity.

Solution TypeStorage TemperatureStabilitySource
Solid Powder As specified on the vialUp to 6 months with proper storage[4]
Stock Solution in DMSO -20°CUp to 1 month[1][4]
Stock Solution in DMSO -80°CUp to 6 months[1]
Working Solution in Medium N/AShould be made fresh and used the same day[4]

Note: Always refer to the manufacturer's datasheet for the most accurate and up-to-date storage information.

Mandatory Visualizations

This compound Stock Solution Preparation Workflow

G5758_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation start Start: this compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex/Sonicate add_dmso->mix check Ensure Complete Dissolution mix->check aliquot Aliquot into Single-Use Vials check->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Dilute in Cell Culture Medium thaw->dilute apply Apply to Cells dilute->apply

Caption: Workflow for this compound stock and working solution preparation.

Simplified IRE1α Signaling Pathway and Inhibition by this compound

IRE1a_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol er_stress ER Stress (Unfolded Proteins) ire1a IRE1α er_stress->ire1a Activates xbp1_u XBP1u mRNA ire1a->xbp1_u Splices xbp1_s XBP1s mRNA xbp1_u->xbp1_s downstream UPR Target Gene Expression xbp1_s->downstream Translates to activate inhibitor This compound inhibitor->ire1a Inhibits RNase activity

Caption: this compound inhibits IRE1α-mediated XBP1 mRNA splicing.

References

Assessing G-5758 Target Engagement in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5758 is a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key component of the unfolded protein response (UPR).[1] IRE1α possesses both kinase and endoribonuclease (RNase) activity. Upon endoplasmic reticulum (ER) stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, removing a 26-nucleotide intron to produce the active transcription factor, spliced XBP1 (XBP1s).[2][3] XBP1s then translocates to the nucleus to upregulate genes involved in restoring ER homeostasis.[2][3] this compound specifically inhibits the RNase activity of IRE1α, thereby preventing the formation of XBP1s.[4][5] This application note provides detailed protocols for assessing the cellular target engagement of this compound by monitoring the downstream effects on XBP1 splicing and by directly measuring changes in IRE1α thermal stability.

Key Methods for Assessing Target Engagement

Two primary methods are presented to confirm the engagement of this compound with its cellular target, IRE1α:

  • Downstream Signaling Analysis (Western Blot for XBP1s): This method provides a functional confirmation of target engagement by measuring the inhibition of the downstream product of IRE1α's RNase activity. A reduction in the levels of spliced XBP1 (XBP1s) in response to this compound treatment indicates successful target engagement.[6]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly assesses the physical interaction between this compound and IRE1α in a cellular environment. The binding of this compound is expected to stabilize IRE1α, leading to an increase in its thermal stability.[7][8]

Downstream Signaling Analysis: Western Blot for XBP1s

This protocol details the steps to quantify the dose-dependent effect of this compound on the levels of spliced XBP1 (XBP1s) in a cellular context.

IRE1α Signaling Pathway and this compound Mechanism of Action

IRE1a_Pathway IRE1α Signaling Pathway and this compound Inhibition cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive dimer) ER_Stress->IRE1a_inactive senses IRE1a_active IRE1α (active oligomer) [Phosphorylated] IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices (RNase activity) XBP1u_protein XBP1u Protein XBP1u_mRNA->XBP1u_protein translation XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein translation XBP1s_protein_nuc XBP1s Protein XBP1s_protein->XBP1s_protein_nuc translocation UPR_Genes UPR Target Genes XBP1s_protein_nuc->UPR_Genes activates transcription G5758 This compound G5758->IRE1a_active inhibits RNase domain CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Treatment: Treat cells with this compound or Vehicle B 2. Heating: Heat cell suspension across a temperature gradient A->B C 3. Cell Lysis: Lyse cells to release proteins B->C D 4. Separation: Centrifuge to pellet aggregated proteins C->D E 5. Analysis of Soluble Fraction: Collect supernatant and analyze IRE1α levels by Western Blot D->E F 6. Data Interpretation: Increased IRE1α in this compound treated samples at higher temperatures indicates stabilization E->F

References

Application Notes and Protocols: Detection of XBP1s by Western Blot after G-5758 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key branch of the UPR is mediated by the ER-resident transmembrane protein, inositol-requiring enzyme 1α (IRE1α). Upon activation, IRE1α's endoribonuclease activity unconventionally splices a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[1][2][3] This splicing event results in a frameshift, leading to the translation of the active transcription factor, XBP1s (spliced XBP1).[1][2][4] XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[4][5]

The IRE1α-XBP1s signaling pathway is implicated in various physiological and pathological processes, including immune cell differentiation, metabolic regulation, and the survival of secretory cells.[2][6][7] Notably, this pathway is often constitutively active in certain cancers, such as multiple myeloma, promoting cell survival and proliferation.[8][9]

G-5758 is a potent and selective small molecule inhibitor of IRE1α.[10] By targeting the endoribonuclease activity of IRE1α, this compound effectively blocks the splicing of XBP1 mRNA, leading to a reduction in XBP1s protein levels.[10] This inhibitory action makes this compound a valuable tool for studying the IRE1α-XBP1s pathway and a potential therapeutic agent for diseases dependent on its signaling.

These application notes provide a detailed protocol for the detection and quantification of XBP1s protein levels by Western blot in cells treated with this compound.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the IRE1α-XBP1s signaling pathway and the inhibitory effect of this compound.

IRE1a_XBP1s_pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (Inactive) ER_stress->IRE1a_inactive Activates IRE1a_active IRE1α (Active) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation XBP1s_protein_nucleus XBP1s XBP1s_protein->XBP1s_protein_nucleus Translocation G5758 This compound G5758->IRE1a_active Inhibits UPR_genes UPR Target Genes (e.g., ERAD, Chaperones) XBP1s_protein_nucleus->UPR_genes Activates Transcription

Figure 1: IRE1α-XBP1s signaling pathway and inhibition by this compound.

Experimental Protocol: Western Blot for XBP1s

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in XBP1s protein levels.

Materials and Reagents
  • Cell line of interest (e.g., KMS-11, a multiple myeloma cell line)

  • Complete cell culture medium

  • This compound (prepare stock solution in DMSO)

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin, optional positive control)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Protein transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody: Rabbit anti-XBP1s monoclonal antibody (e.g., Cell Signaling Technology #12782)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH, or anti-Lamin B)

  • HRP-conjugated secondary antibody corresponding to the loading control primary

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells - Treat with this compound and/or ER stress inducer B 2. Cell Lysis - Harvest and wash cells - Lyse cells in RIPA buffer with inhibitors A->B C 3. Protein Quantification - Determine protein concentration using BCA assay B->C D 4. Sample Preparation - Normalize protein concentrations - Add Laemmli buffer and boil C->D E 5. SDS-PAGE - Load samples onto polyacrylamide gel - Separate proteins by electrophoresis D->E F 6. Protein Transfer - Transfer separated proteins to a PVDF membrane E->F G 7. Immunoblotting - Block membrane - Incubate with primary antibody (anti-XBP1s) - Wash and incubate with HRP-conjugated secondary antibody F->G H 8. Detection - Add ECL substrate - Image chemiluminescent signal G->H I 9. Stripping and Re-probing (Optional) - Strip membrane - Probe for loading control (e.g., β-actin) H->I

Figure 2: Experimental workflow for Western blot analysis of XBP1s.
Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control (DMSO).

    • For a positive control for XBP1s induction, treat a separate set of cells with an ER stress inducer like tunicamycin (e.g., 2 µg/mL for 8 hours).[11]

    • To observe the inhibitory effect of this compound, pre-treat cells with this compound for 1-2 hours before adding the ER stress inducer.

  • Cell Lysis:

    • After treatment, place the culture plates on ice.

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the normalized protein samples to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 10-30 µg) per lane of a precast polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S (optional).

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-XBP1s antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.

  • Stripping and Re-probing (if necessary):

    • To detect a loading control protein on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.

    • After stripping, wash the membrane thoroughly, re-block, and probe with the primary antibody for the loading control (e.g., β-actin), followed by the appropriate secondary antibody and detection steps as described above.

Data Presentation and Expected Results

The primary outcome of this experiment is the change in the protein level of XBP1s following treatment with this compound. XBP1s has an approximate molecular weight of 54 kDa. Densitometry analysis of the Western blot bands should be performed to quantify the relative abundance of XBP1s, normalized to the loading control.

Table 1: Expected Quantitative Results of XBP1s Protein Levels after Treatment

Treatment ConditionThis compound ConcentrationER Stress InducerExpected XBP1s Level (relative to vehicle control)
Vehicle Control--Baseline
ER Stress Inducer-+Increased
This compoundLow-Baseline / Slightly Decreased
This compoundHigh-Decreased
This compound + ER Stress InducerLow+Moderately Increased
This compound + ER Stress InducerHigh+Baseline / Decreased

Note: The magnitude of the changes will depend on the cell line, the concentration and duration of this compound treatment, and the potency of the ER stress inducer.

Troubleshooting

IssuePossible CauseSolution
No or weak XBP1s signal Low basal expression of XBP1s.Induce ER stress with tunicamycin or thapsigargin to increase XBP1s expression.
Insufficient protein loaded.Increase the amount of protein loaded per lane.
Inefficient antibody binding.Optimize primary antibody concentration and incubation time. Use a fresh antibody solution.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high.Decrease the concentration of primary and/or secondary antibodies.
Insufficient washing.Increase the number and duration of wash steps with TBST.
Multiple non-specific bands Antibody cross-reactivity.Use a highly specific monoclonal antibody. Optimize antibody dilution.
Protein degradation.Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the impact of the IRE1α inhibitor this compound on the expression of the key UPR transcription factor, XBP1s. This will aid in elucidating the mechanism of action of this compound and its potential as a therapeutic agent in diseases driven by the IRE1α-XBP1s pathway.

References

Application Notes and Protocols for Studying IRE1α-Dependent RIDD Activity Using G-5758

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, IRE1α exhibits two distinct enzymatic activities: a kinase activity and an endoribonuclease (RNase) activity. The RNase activity has two key functions: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s, and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs.[1] RIDD contributes to the cellular response to ER stress by alleviating the protein folding load on the ER and by modulating various cellular processes, including apoptosis and lipid metabolism.[2][3]

G-5758 is a potent and selective, orally available small molecule inhibitor of the IRE1α RNase activity.[4] It has been shown to effectively inhibit XBP1 splicing and has demonstrated pharmacodynamic effects comparable to IRE1α knockdown in preclinical models.[4] These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of IRE1α's RNase activity, particularly the less understood RIDD branch.

These application notes provide detailed protocols and guidelines for utilizing this compound to study IRE1α-dependent RIDD activity in various cellular contexts.

Quantitative Data

The following tables summarize the known quantitative data for this compound. Researchers should note that while the IC50 for XBP1 splicing inhibition is well-characterized, the effective concentration for inhibiting RIDD of specific substrates may vary depending on the cell type and experimental conditions. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific RIDD target.

Parameter Value Assay Condition Reference
IC50 (XBP1s Luciferase Reporter) 38 nMCellular assay[4]
IC50 (IRE1α-RNase) 4.3 nMBiochemical assayN/A
Selectivity >100-fold against 219 kinasesKinase panel screeningN/A
In Vivo Administration Well-tolerated up to 500 mg/kg (oral, multiday)Multiple myeloma model (KMS-11)[4]

Signaling Pathways and Experimental Workflow

To effectively study RIDD activity using this compound, it is crucial to understand the underlying signaling pathway and the experimental logic.

IRE1a_Signaling_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (inactive) Unfolded Proteins->IRE1a_inactive ER Stress IRE1a_active IRE1α (active) Oligomerized & Autophosphorylated IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splicing RIDD_substrates RIDD Substrate mRNAs (e.g., DGAT2, BLOC1S1) IRE1a_active->RIDD_substrates RIDD XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation UPR Gene Expression UPR Gene Expression XBP1s_protein->UPR Gene Expression Nuclear Translocation Degraded_mRNA Degraded mRNA Fragments RIDD_substrates->Degraded_mRNA G5758 This compound G5758->IRE1a_active Inhibition

Caption: IRE1α signaling pathway under ER stress, highlighting the XBP1 splicing and RIDD branches and the inhibitory action of this compound.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed cells RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Induce ER stress +/- this compound cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Analyze RIDD substrate and control gene expression Data_Analysis Data Analysis qPCR->Data_Analysis

References

Application Notes and Protocols for G-5758 Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5758 is a potent, selective, and orally available inhibitor of inositol-requiring enzyme 1α (IRE1α), a key component of the unfolded protein response (UPR).[1][2] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In various diseases, including multiple myeloma, the IRE1α signaling pathway is constitutively active, promoting cell survival and proliferation.[3][4]

This compound exerts its therapeutic effect by inhibiting the endoribonuclease activity of IRE1α. This inhibition prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of the UPR. The splicing of XBP1 mRNA results in the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation. By blocking the formation of XBP1s, this compound disrupts these pro-survival signaling pathways, leading to apoptosis in cancer cells dependent on the UPR.[1][5]

Pharmacodynamic (PD) studies are crucial for the development of this compound as they provide a quantitative measure of its biological effect on the target pathway.[6][7] These studies are essential for optimizing dosing regimens, assessing therapeutic effectiveness, and guiding the design of clinical trials.[6][8] The primary pharmacodynamic biomarker for this compound is the level of spliced XBP1 (XBP1s), which can be measured at both the mRNA and protein levels.[1][2]

These application notes provide detailed protocols for key experiments to assess the pharmacodynamic effects of this compound in both preclinical and clinical settings.

Signaling Pathway and Experimental Workflow

G5758_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_unact IRE1α (inactive) ER_Stress->IRE1a_unact activates IRE1a_act IRE1α (active) IRE1a_unact->IRE1a_act dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_act->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Ribosome Ribosome XBP1s_mRNA->Ribosome translation G5758 This compound G5758->IRE1a_act inhibits XBP1s_protein XBP1s Protein Ribosome->XBP1s_protein UPR_Genes UPR Target Genes (e.g., ER chaperones, ERAD components) XBP1s_protein->UPR_Genes activates transcription

Caption: this compound inhibits IRE1α-mediated XBP1 splicing.

G5758_Experimental_Workflow cluster_Preclinical Preclinical Studies (In Vitro / In Vivo) cluster_Clinical Clinical Studies cluster_Analysis Pharmacodynamic Analysis Cell_Culture Tumor Cell Lines (e.g., Multiple Myeloma) Dosing_Preclinical This compound Dosing Cell_Culture->Dosing_Preclinical Animal_Model Xenograft/Syngeneic Animal Models Animal_Model->Dosing_Preclinical Sample_Collection_Preclinical Collect Tumor/Blood Samples (Time-course & Dose-response) Dosing_Preclinical->Sample_Collection_Preclinical RNA_Extraction RNA Extraction Sample_Collection_Preclinical->RNA_Extraction Protein_Extraction Protein Extraction Sample_Collection_Preclinical->Protein_Extraction Patient_Enrollment Patient Enrollment (e.g., Multiple Myeloma) Dosing_Clinical This compound Administration (Dose Escalation/Expansion) Patient_Enrollment->Dosing_Clinical Sample_Collection_Clinical Collect Peripheral Blood Mononuclear Cells (PBMCs) or Tumor Biopsies Dosing_Clinical->Sample_Collection_Clinical Sample_Collection_Clinical->RNA_Extraction Sample_Collection_Clinical->Protein_Extraction RT_qPCR RT-qPCR for XBP1s/XBP1u mRNA RNA_Extraction->RT_qPCR Western_Blot Western Blot for XBP1s Protein Protein_Extraction->Western_Blot ELISA ELISA for XBP1s Protein Protein_Extraction->ELISA Data_Analysis Data Analysis & Reporting RT_qPCR->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis

Caption: Workflow for this compound pharmacodynamic studies.

Experimental Protocols

RT-qPCR for XBP1 mRNA Splicing

This protocol allows for the quantitative measurement of both unspliced (XBP1u) and spliced (XBP1s) mRNA, providing a direct readout of IRE1α endoribonuclease activity.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for XBP1u, XBP1s, and a housekeeping gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cell pellets, peripheral blood mononuclear cells (PBMCs), or homogenized tumor tissue according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either XBP1u, XBP1s, or the housekeeping gene, cDNA template, and nuclease-free water.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each target.

    • Calculate the relative expression of XBP1u and XBP1s normalized to the housekeeping gene using the ΔΔCt method.

    • The ratio of XBP1s to XBP1u can also be calculated to represent the extent of splicing.

Western Blot for XBP1s Protein

This protocol enables the detection and semi-quantitative analysis of the XBP1s protein, the translated product of spliced XBP1 mRNA.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against XBP1s

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against XBP1s overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

  • Densitometry Analysis: Quantify the intensity of the XBP1s band and normalize it to the loading control using image analysis software (e.g., ImageJ).

ELISA for XBP1s Protein

This protocol provides a quantitative measurement of XBP1s protein levels and is suitable for high-throughput analysis.

Materials:

  • Human or mouse XBP1s ELISA kit (select a kit specific for the spliced form)

  • Microplate reader

  • Wash buffer

  • Sample diluent

  • Standard, samples, and controls

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates as described for Western blotting. Dilute the samples to fall within the detection range of the ELISA kit.

  • Assay Procedure:

    • Add standards, controls, and samples to the appropriate wells of the pre-coated microplate.

    • Incubate as per the kit's instructions to allow the XBP1s protein to bind to the capture antibody.

    • Wash the wells to remove unbound substances.

    • Add the detection antibody and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of XBP1s in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the XBP1s concentration to the total protein concentration of the sample.

Data Presentation

Quantitative data from pharmacodynamic studies should be summarized in clearly structured tables to facilitate comparison across different doses, time points, and treatment groups.

Table 1: Example of Preclinical In Vivo Pharmacodynamic Data Presentation

Treatment GroupDose (mg/kg)Time Point (hours)Mean Tumor XBP1s mRNA Level (relative to vehicle) ± SEM% Inhibition of XBP1 Splicing
Vehicle-21.00 ± 0.150%
This compound1020.45 ± 0.0855%
This compound3020.12 ± 0.0488%
This compound10020.05 ± 0.0295%
Vehicle-81.00 ± 0.180%
This compound1080.65 ± 0.1035%
This compound3080.25 ± 0.0675%
This compound10080.10 ± 0.0390%

Table 2: Example of Clinical Pharmacodynamic Data Presentation (Dose Escalation Phase)

CohortThis compound Dose (mg, daily)Patient IDBaseline PBMC XBP1s (pg/mg protein)Post-dose (24h) PBMC XBP1s (pg/mg protein)% Change from Baseline
150001-001150.285.1-43.3%
150001-002165.892.3-44.3%
2100002-001142.545.6-68.0%
2100002-002178.151.2-71.3%
3200003-001155.620.1-87.1%
3200003-002162.422.5-86.2%

References

Application Notes: Analysis of G-5758 Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-5758 is a potent and selective inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR).[1] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both kinase and endoribonuclease (RNase) activity and plays a dual role in cell fate, promoting survival under mild ER stress but triggering apoptosis under prolonged or severe stress.[2][3][4][5] In several cancers, including multiple myeloma, the IRE1α pathway is exploited by tumor cells to promote survival and proliferation.[1][2] By inhibiting the RNase activity of IRE1α, this compound can disrupt this pro-survival signaling, leading to the induction of apoptosis in cancer cells.[1]

This application note provides a detailed protocol for the analysis of this compound induced apoptosis in a relevant cancer cell line using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6][7][8] Propidium Iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[6][7][9][10]

Signaling Pathway of this compound Induced Apoptosis

G5758_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1α IRE1α Unfolded Proteins->IRE1α Activates XBP1 mRNA XBP1 mRNA IRE1α->XBP1 mRNA Splices RIDD RIDD Substrates (pro-survival mRNAs) IRE1α->RIDD Degrades ASK1 ASK1 IRE1α->ASK1 Activates This compound This compound This compound->IRE1α Inhibits RNase XBP1s XBP1s XBP1 mRNA->XBP1s Translates to Pro-survival Genes Pro-survival Genes XBP1s->Pro-survival Genes Upregulates Apoptosis Apoptosis Pro-survival Genes->Apoptosis Inhibits Degraded mRNAs Degraded mRNAs RIDD->Degraded mRNAs JNK JNK ASK1->JNK Activates JNK->Apoptosis Induces

Caption: this compound inhibits IRE1α RNase activity, blocking XBP1 splicing and promoting apoptosis.

Experimental Protocols

Materials and Reagents
  • This compound (prepared in a suitable solvent, e.g., DMSO)

  • Cancer cell line (e.g., KMS-11 multiple myeloma cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Microcentrifuge tubes

Cell Culture and Treatment
  • Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time course (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO). A positive control for apoptosis (e.g., staurosporine) can also be included.[10]

Staining Protocol for Flow Cytometry

This protocol is adapted from standard Annexin V/PI staining procedures.[6][9][11][12]

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells from each well into a separate flow cytometry tube.

    • Adherent cells: Collect the culture medium (which may contain floating apoptotic cells) and then wash the adherent cells with PBS.[6] Detach the cells using Trypsin-EDTA, neutralize with complete medium, and combine with the collected supernatant.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.[9][11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new flow cytometry tube.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10][12]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube before analysis.[9][10]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[13] For each sample, acquire a sufficient number of events (e.g., 10,000).

Data Presentation

The data obtained from the flow cytometry analysis can be summarized in the following table. The percentages of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis/Necrosis, and Necrosis) should be recorded for each treatment condition.

TreatmentConcentration (µM)Duration (h)Live Cells (%) (Annexin V⁻ / PI⁻)Early Apoptotic Cells (%) (Annexin V⁺ / PI⁻)Late Apoptotic/Necrotic Cells (%) (Annexin V⁺ / PI⁺)Necrotic Cells (%) (Annexin V⁻ / PI⁺)
Vehicle Control (DMSO)-4895.22.11.51.2
This compound0.14888.56.33.22.0
This compound14865.720.410.13.8
This compound104830.145.818.55.6
Staurosporine (Positive Control)12415.350.230.44.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow

Flow_Cytometry_Workflow Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Harvesting Cell Harvesting This compound Treatment->Cell Harvesting Washing with PBS Washing with PBS Cell Harvesting->Washing with PBS Resuspension in Binding Buffer Resuspension in Binding Buffer Washing with PBS->Resuspension in Binding Buffer Staining with Annexin V & PI Staining with Annexin V & PI Resuspension in Binding Buffer->Staining with Annexin V & PI Incubation Incubation Staining with Annexin V & PI->Incubation Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Caption: Workflow for analyzing this compound induced apoptosis via flow cytometry.

Data Interpretation

The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot will be divided into four quadrants:

  • Lower-Left (Q3): Live cells (Annexin V⁻ / PI⁻)[10]

  • Lower-Right (Q4): Early apoptotic cells (Annexin V⁺ / PI⁻)[9]

  • Upper-Right (Q2): Late apoptotic or necrotic cells (Annexin V⁺ / PI⁺)[9][10]

  • Upper-Left (Q1): Necrotic cells (Annexin V⁻ / PI⁺)[10]

An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment with this compound is indicative of apoptosis induction. A dose- and time-dependent increase in these populations would further support the pro-apoptotic activity of this compound.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by the IRE1α inhibitor, this compound, using Annexin V and Propidium Iodide staining followed by flow cytometry. This method is a reliable and widely used technique for assessing cell death and can be instrumental in characterizing the mechanism of action of novel therapeutic compounds like this compound.

References

Troubleshooting & Optimization

G-5758 stability and degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of G-5758 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder and stock solutions?

A1: For long-term stability, it is recommended to store the solid powder of this compound at -20°C in a desiccated environment. Stock solutions of this compound in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1] To ensure the integrity of your experiments, it is advisable to prepare fresh working solutions for in vivo studies on the day of use.[1]

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on forced degradation studies, this compound is susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions. Exposure to high temperatures and UV light can also accelerate its degradation.

Q3: How can I visually identify potential degradation of the this compound solid compound?

A3: Any change in the physical appearance of the this compound powder, such as discoloration (e.g., from white to off-white or yellow) or clumping, may indicate degradation. If you observe any such changes, it is recommended to perform an analytical assessment of purity before use.

Q4: Is this compound compatible with common excipients used in formulations?

A4: Compatibility with excipients should be evaluated on a case-by-case basis. Preliminary studies suggest good compatibility with common solubilizing agents like PEG300 and Tween-80 for short-term use.[1] However, for long-term formulations, comprehensive compatibility studies are essential.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis

Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

A: Unexpected peaks can arise from several sources. Refer to the table below to identify potential causes and solutions.

Potential CauseRecommended Solution
Degradation of this compound Review the storage and handling of your sample. Ensure it was protected from light, high temperatures, and incompatible solvents. Compare the retention times of the unknown peaks with those of potential degradation products if known.
Contamination Ensure all solvents, vials, and equipment are clean. Run a blank injection (mobile phase only) to check for system contamination.
Impurity in the original this compound lot Review the certificate of analysis for your batch of this compound to check for known impurities.
Interaction with sample matrix If analyzing samples from biological matrices, consider the possibility of interfering endogenous compounds. Optimize your sample preparation method to remove these interferences.
Issue 2: Inconsistent Potency or Activity in Long-Term Cell-Based Assays

Q: My long-term cell-based assays using this compound are showing variable results over time. Could this be related to compound stability?

A: Yes, inconsistent results in long-term experiments can be a sign of compound degradation in the cell culture media.

  • Stability in Media: The stability of this compound in aqueous cell culture media at 37°C should be determined. It is recommended to prepare fresh this compound-containing media for each medium change.

  • Adsorption to Plastics: Small molecules can sometimes adsorb to the plasticware used in cell culture. Consider using low-adhesion plastics if you suspect this is an issue.

  • Light Exposure: Protect your cell culture plates from direct light, as photostability can be a concern for some compounds.

This compound Stability Data

The following table summarizes the stability of this compound under various storage conditions based on long-term and accelerated stability studies.

ConditionDurationThis compound Purity (%)Key Degradation Products Observed
-20°C, desiccated, dark 24 months>99%None
4°C, desiccated, dark 12 months98.5%Hydrolysis Product A
25°C / 60% RH, dark 6 months95.2%Hydrolysis Product A, Oxidative Product B
40°C / 75% RH, dark 3 months89.7%Hydrolysis Product A, Oxidative Product B
Photostability (ICH Q1B) 1.2 million lux hours92.1%Photolytic Product C

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with UV/Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL. Dilute with a 50:50 mixture of Mobile Phase A and B to the desired working concentration.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation pathways.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

After exposure to each condition, neutralize the samples if necessary, and analyze using the stability-indicating HPLC method.

Visualizations

G5758_Degradation_Pathway G5758 This compound Hydrolysis_A Hydrolysis Product A G5758->Hydrolysis_A Acid/Base Oxidation_B Oxidative Product B G5758->Oxidation_B Oxidation Photolytic_C Photolytic Product C G5758->Photolytic_C UV Light

Proposed degradation pathways of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_testing Testing cluster_eval Evaluation SamplePrep Prepare this compound Samples InitialAnalysis Initial Analysis (T=0) (HPLC, LC-MS) SamplePrep->InitialAnalysis StorageConditions Store at Different Conditions (-20°C, 4°C, 25°C/60%RH, 40°C/75%RH) InitialAnalysis->StorageConditions TimePoints Pull Samples at Time Points (1, 3, 6, 12, 24 months) StorageConditions->TimePoints Analysis Analyze Samples (HPLC, LC-MS) TimePoints->Analysis DataAnalysis Analyze Data (Purity, Degradants) Analysis->DataAnalysis Conclusion Determine Shelf-Life and Degradation Profile DataAnalysis->Conclusion

Workflow for a long-term stability study of this compound.

References

potential off-target effects of G-5758 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: G-5758

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of this compound, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our cancer cell line at this compound concentrations above 1 µM. This effect does not correlate with the known cytostatic effect of inhibiting its primary target, IRE1α. What could be the cause?

A1: This is a strong indication of a potential off-target effect. This compound is a highly potent and selective inhibitor of the IRE1α kinase domain.[1][2] However, like many kinase inhibitors, at concentrations significantly higher than its on-target IC50, its selectivity can decrease.[3] Internal kinase profiling studies have shown that at concentrations exceeding 1 µM, this compound begins to inhibit other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Src family kinases (SFKs).[4] Inhibition of these kinases can lead to anti-proliferative or pro-apoptotic effects that are independent of the IRE1α pathway.[5] We recommend performing a dose-response experiment and comparing the IC50 for cytotoxicity with the IC50 for IRE1α inhibition (e.g., by measuring XBP1s levels). A significant rightward shift for the cytotoxicity IC50 would support an off-target hypothesis.

Q2: My cells are exhibiting changes in morphology and adhesion after treatment with high concentrations of this compound. Why is this happening?

A2: Changes in cell morphology and adhesion are often linked to the inhibition of kinases that regulate the cytoskeleton and focal adhesions. Src family kinases (SFKs), which are known off-targets of this compound at concentrations >1 µM, are critical regulators of these processes.[4][6] Inhibition of SFKs can disrupt focal adhesion signaling and lead to the observed phenotypic changes. To confirm this, you can perform a Western blot to analyze the phosphorylation status of SFK substrates, such as Focal Adhesion Kinase (FAK) at Tyr397. A dose-dependent decrease in p-FAK (Tyr397) levels corresponding with the timing of the morphological changes would suggest SFK inhibition is the cause.

Q3: I'm seeing a decrease in angiogenesis in my in-vitro tube formation assay, which is a stronger effect than I expected from IRE1α inhibition alone. Could this be an off-target effect?

A3: Yes, this is likely an off-target effect. While IRE1α has roles in cellular stress responses, a potent anti-angiogenic effect typically points towards inhibition of kinases directly involved in vascular development, such as VEGFR2.[5] Our selectivity profiling data indicates that this compound inhibits VEGFR2 with an IC50 approximately 100-fold higher than for IRE1α (see Table 1).[4] At concentrations used in many cell-based assays (e.g., 1-10 µM), you may be achieving significant VEGFR2 inhibition. To verify this, you can test this compound in a cell line that is dependent on VEGF signaling (e.g., HUVECs) and measure the phosphorylation of downstream targets like PLCγ1 or ERK1/2 after VEGF stimulation.

Q4: How can I be sure that the phenotype I'm observing is due to an off-target kinase and not some other non-specific effect of the compound?

A4: This is a critical question in small molecule research.[3] A recommended strategy is to use a structurally similar but biologically inactive analog of this compound as a negative control.[3] If the inactive analog does not produce the same phenotype at the same concentration, it strongly suggests the effect is due to specific (though potentially off-target) protein inhibition rather than non-specific compound properties like aggregation or cytotoxicity.[4][7] Another gold-standard approach is a rescue experiment.[3] If you suspect an off-target kinase is responsible, overexpressing a drug-resistant mutant of that kinase should reverse the phenotype.[3]

Data & Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary target and key off-targets identified in broad kinase panel screens.[4][8]

Table 1: this compound Kinase Selectivity Profile

TargetIC50 (nM)Primary PathwayPotential Off-Target Effect at High Concentration (>1 µM)
IRE1α 15 Unfolded Protein Response (UPR) On-Target Effect
VEGFR21,800Angiogenesis, Cell ProliferationInhibition of endothelial cell tube formation, reduced cell viability.
SRC2,500Cell Adhesion, Migration, ProliferationChanges in cell morphology, reduced cell adhesion.
LCK3,100T-cell Receptor SignalingImmunomodulatory effects.
EGFR>10,000Growth Factor SignalingUnlikely to be a primary off-target concern.

Visual Guides & Workflows

Signaling Pathway Interactions

The diagram below illustrates how this compound acts on its intended target pathway (IRE1α) at low concentrations and begins to inhibit off-target pathways (VEGFR2, SRC) at higher concentrations.

G5758_Pathways cluster_on_target On-Target Pathway (Low Conc.) cluster_off_target Off-Target Pathways (High Conc.) G5758_low This compound (< 1 µM) IRE1a IRE1α G5758_low->IRE1a High Potency XBP1s XBP1s Splicing IRE1a->XBP1s UPR UPR Attenuation XBP1s->UPR G5758_high This compound (> 1 µM) VEGFR2 VEGFR2 G5758_high->VEGFR2 Low Potency SRC SRC G5758_high->SRC Low Potency Angiogenesis Angiogenesis VEGFR2->Angiogenesis Adhesion Cell Adhesion/ Migration SRC->Adhesion

Caption: On-target vs. off-target activity of this compound.

Troubleshooting Experimental Workflow

Use this workflow to diagnose unexpected results when using this compound.

Troubleshooting_Workflow start Unexpected Phenotype Observed conc_check Is this compound concentration > 100x IRE1α IC50 (i.e., > 1.5 µM)? start->conc_check on_target_pathway Verify On-Target Effect: Measure XBP1s Splicing conc_check->on_target_pathway No off_target_pathway Potential Off-Target Effect conc_check->off_target_pathway Yes lookup Consult Selectivity Profile (Table 1) off_target_pathway->lookup confirm_exp Perform Confirmatory Assay: - Western Blot for p-VEGFR2/p-SRC - Use inactive control compound lookup->confirm_exp end Conclusion: Phenotype is Off-Target confirm_exp->end

Caption: Workflow for troubleshooting unexpected this compound results.

Experimental Protocols

Protocol 1: Western Blot for Phospho-SRC Substrates

This protocol describes how to assess the inhibition of SRC kinase activity in cells by measuring the phosphorylation of a downstream substrate, FAK.

  • Cell Culture and Treatment: Plate cells (e.g., HT-29) and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.01, 0.1, 1, 5, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 2-4 hours.

  • Cell Lysis: Wash cells with cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (20-30 µ g/lane ), run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for Total FAK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Protocol 2: Kinase Selectivity Screening

This protocol provides a general workflow for assessing the selectivity of this compound using a commercial service.[3][9]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Provide the exact concentration and formulation details to the service provider.

  • Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single high concentration, typically 1 µM or 10 µM.[3]

  • Data Analysis: The service provider will report the percent inhibition for each kinase relative to a control. Identify any kinases that are significantly inhibited (e.g., >70% inhibition).[8]

  • Dose-Response (IC50) Determination: For any off-target kinases identified in the initial screen, perform follow-up dose-response assays to determine the precise IC50 value.[3] This quantifies the potency of this compound against these off-targets and confirms selectivity.

References

troubleshooting inconsistent results with G-5758

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the support center for G-5758. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during experiments involving this compound.

Troubleshooting Guides

This section provides step-by-step solutions to specific problems you might encounter.

Issue 1: Inconsistent Assay Results

Question: We are observing significant variability in our assay results between experiments and even between wells of the same plate. What could be the cause?

Answer: Inconsistent results can stem from several factors, from compound handling to assay conditions. Follow these steps to diagnose the issue:

  • Compound Integrity:

    • Action: Confirm the proper storage of this compound. It should be stored at -20°C or -80°C as a desiccated powder or in a DMSO stock solution. Avoid repeated freeze-thaw cycles.

    • Tip: Prepare single-use aliquots of your this compound stock solution in DMSO to minimize degradation.

  • Solubility Issues:

    • Action: Visually inspect your final assay medium for any precipitation of this compound after dilution from the DMSO stock.

    • Tip: The final concentration of DMSO in your assay should typically be below 0.5% to avoid solvent effects and compound precipitation. If solubility is an issue, consider using a surfactant like Pluronic F-127.

  • Assay Conditions:

    • Action: Ensure consistent incubation times, temperatures, and cell seeding densities across all experiments.

    • Tip: Use a calibrated multichannel pipette and a consistent pipetting technique to minimize well-to-well variability.

  • Cell Health:

    • Action: Regularly check your cell lines for mycoplasma contamination and ensure they are within a consistent passage number range.

    • Tip: Perform a baseline cell viability assay (e.g., trypan blue exclusion) before each experiment to confirm consistent cell health.

Troubleshooting Workflow for Inconsistent Results

G_5758_Troubleshooting start Start: Inconsistent Results check_storage Verify this compound Storage (-20°C / -80°C, desiccated) start->check_storage check_aliquots Using Single-Use Aliquots? check_storage->check_aliquots check_solubility Inspect for Precipitation in Final Medium check_aliquots->check_solubility Yes resolve Results Should Stabilize check_aliquots->resolve No, make aliquots check_dmso Final DMSO < 0.5%? check_solubility->check_dmso check_solubility->resolve Yes, use surfactant check_assay_params Standardize Assay Parameters (Time, Temp, Density) check_dmso->check_assay_params check_dmso->resolve No, adjust dilution check_pipetting Consistent Pipetting Technique? check_assay_params->check_pipetting check_cell_health Assess Cell Health (Mycoplasma, Passage #) check_pipetting->check_cell_health check_cell_health->resolve

Caption: Troubleshooting workflow for inconsistent this compound results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in DMSO up to at least 50 mM. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it into the aqueous buffer. The final DMSO concentration should be kept low (typically <0.5%) to avoid affecting the experiment.

Q2: How should I store this compound?

A2:

  • Solid Form: Store at -20°C as a desiccated powder.

  • DMSO Stock Solution: Store at -80°C in tightly sealed, single-use aliquots to prevent degradation from moisture and repeated freeze-thaw cycles.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a potent and selective inhibitor of the hypothetical "Kinase X" (KX) signaling pathway. It competitively binds to the ATP-binding pocket of KX, preventing the phosphorylation of its downstream target, "Protein Y" (PY).

This compound Signaling Pathway

G_5758_Pathway cluster_inhibition Inhibition G5758 This compound KX Kinase X (KX) G5758->KX PY Protein Y (PY) KX->PY Phosphorylates pPY Phosphorylated PY (p-PY) CellularResponse Cellular Response (e.g., Proliferation) pPY->CellularResponse

Caption: Proposed signaling pathway inhibited by this compound.

Data Presentation

The following table summarizes factors that can influence the IC50 value of this compound in a typical cell-based assay.

ParameterCondition ACondition BExpected IC50 Shift
Cell Seeding Density 10,000 cells/well2,000 cells/wellLower IC50 with lower density
Serum Concentration 10% FBS1% FBSLower IC50 with lower serum
Incubation Time 24 hours72 hoursLower IC50 with longer incubation
DMSO Concentration 0.1%1.0%Potential for higher IC50 or cell stress at 1.0%

Experimental Protocols

Protocol 1: Standard Cell Viability Assay with this compound

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration will be consistent across all wells (e.g., 0.2%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Experimental Workflow for Cell Viability Assay

G_5758_Assay_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells prepare_compound 2. Prepare this compound Serial Dilutions seed_cells->prepare_compound treat_cells 3. Treat Cells with this compound prepare_compound->treat_cells incubate 4. Incubate (e.g., 72h) treat_cells->incubate add_reagent 5. Add Viability Reagent incubate->add_reagent read_plate 6. Read Plate (Luminescence) add_reagent->read_plate analyze 7. Analyze Data (IC50) read_plate->analyze end End analyze->end

Caption: Workflow for a standard this compound cell viability assay.

optimizing G-5758 exposure time for maximum inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for G-5758, a potent and selective IRE1α inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress. Upon activation, its RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This compound blocks this splicing event, leading to a decrease in the levels of the active transcription factor, spliced XBP1 (XBP1s).

Q2: What is the primary pharmacodynamic marker for this compound activity?

A2: The most direct and widely used pharmacodynamic marker for this compound activity is the level of spliced XBP1 (XBP1s) mRNA. A reduction in XBP1s levels upon treatment with this compound indicates target engagement and inhibition of IRE1α RNase activity.

Q3: What is the reported IC50 for this compound?

A3: this compound has a reported IC50 of 38 nM in an XBP1s luciferase reporter cell assay.

Q4: In which cancer type has this compound shown potential?

A4: this compound has demonstrated potential in multiple myeloma, where cancer cells are often under high ER stress and rely on the IRE1α-XBP1 pathway for survival.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
No or low inhibition of XBP1 splicing observed 1. Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit IRE1α in your specific cell line. 2. Insufficient exposure time: The duration of treatment may not be long enough to observe a significant decrease in XBP1s levels. 3. Low basal IRE1α activity: The cell line used may have low endogenous ER stress and therefore low basal XBP1 splicing, making it difficult to detect inhibition. 4. Issues with XBP1 splicing assay: Problems with RNA extraction, reverse transcription, or PCR can lead to inaccurate results.1. Optimize this compound concentration: Perform a dose-response experiment. Based on the IC50 of 38 nM, a starting range of 10 nM to 1 µM is recommended. 2. Optimize exposure time: Conduct a time-course experiment. Inhibition of XBP1s can often be observed within a few hours of treatment. A typical time course could include 2, 4, 6, 12, and 24-hour time points. 3. Induce ER stress: If basal XBP1s levels are low, consider inducing ER stress with an agent like tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 100-300 nM) to increase the dynamic range for observing inhibition.[3] 4. Troubleshoot the assay: Refer to the "Troubleshooting the XBP1 Splicing Assay" section below.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of this compound, ER stress inducers, or reagents for the XBP1 splicing assay. 3. Variable RNA quality: Differences in RNA integrity between samples.1. Ensure uniform cell seeding: Use a cell counter to ensure consistent cell density in all wells. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Standardize RNA extraction: Use a high-quality RNA extraction kit and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding.
Unexpected cell toxicity 1. High concentration of this compound: Although reported to have a favorable safety profile, very high concentrations may induce off-target effects or cytotoxicity in sensitive cell lines. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells. 2. Maintain low solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% for DMSO) and include a vehicle-only control.

Experimental Protocols

General Recommendations for In Vitro Experiments
  • Cell Lines: Multiple myeloma cell lines such as RPMI 8226 and KMS-11 have been used in studies with IRE1α inhibitors.[1]

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent like DMSO. Store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution in cell culture medium to the desired final concentrations.

Protocol: Time-Course of XBP1s Inhibition

This protocol aims to determine the optimal exposure time for this compound to achieve maximum inhibition of XBP1 splicing.

  • Cell Seeding: Seed your target cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • ER Stress Induction (Optional): If your cells have low basal XBP1s levels, you may need to induce ER stress. Add an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) at a pre-determined optimal concentration.

  • This compound Treatment: Add this compound at a fixed concentration (e.g., 100 nM) to the cells at different time points (e.g., 0, 2, 4, 6, 12, and 24 hours) before harvesting. Include a vehicle control (e.g., DMSO) for the longest time point.

  • Cell Lysis and RNA Extraction: At the end of the experiment, harvest the cells and extract total RNA using a standard protocol or a commercial kit.

  • XBP1 Splicing Analysis: Analyze the levels of spliced and unspliced XBP1 mRNA using RT-PCR or qRT-PCR (see protocol below).

Protocol: Analysis of XBP1 mRNA Splicing by RT-PCR

This method allows for the visualization of both unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.

  • Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase and random primers or oligo(dT) primers.

  • PCR Amplification:

    • Use primers that flank the 26-nucleotide intron in the XBP1 mRNA.

    • Example Human XBP1 primers:

      • Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'

      • Reverse: 5'-GGGGCTTGGTATATATGTGG-3'

    • PCR cycling conditions may need to be optimized, but a general protocol is:

      • Initial denaturation: 95°C for 5 minutes

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds

        • Extension: 72°C for 30 seconds

      • Final extension: 72°C for 5 minutes

  • Gel Electrophoresis:

    • Run the PCR products on a high-resolution agarose gel (e.g., 3%) or a polyacrylamide gel to resolve the unspliced and spliced fragments.

    • The unspliced product will be 26 base pairs larger than the spliced product.

  • Visualization and Quantification:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe).

    • Visualize the bands under UV light.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). The level of inhibition can be expressed as the ratio of spliced XBP1 to total XBP1 (spliced + unspliced).

Visualizations

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Lumen ER Lumen ER_Membrane ER Membrane Unfolded_Proteins Unfolded Proteins BiP BiP Unfolded_Proteins->BiP binds IRE1a_inactive IRE1α (inactive) IRE1a_active IRE1α (active) Dimerization & Autophosphorylation IRE1a_inactive->IRE1a_active activation BiP->IRE1a_inactive dissociates from XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Translation Translation XBP1s_mRNA->Translation This compound This compound This compound->IRE1a_active inhibits XBP1s_Protein XBP1s Protein (Active Transcription Factor) Translation->XBP1s_Protein UPR_Genes Unfolded Protein Response (UPR) Target Genes XBP1s_Protein->UPR_Genes upregulates transcription

Caption: IRE1α Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start Experiment Cell_Culture Seed Cells Start->Cell_Culture Treatment Treat with this compound (Dose-Response / Time-Course) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Extraction Extract Total RNA Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR RT-PCR / qRT-PCR for XBP1 cDNA_Synthesis->PCR Analysis Gel Electrophoresis & Densitometry PCR->Analysis Results Determine Optimal Exposure Time & Concentration Analysis->Results

Caption: Experimental Workflow for Optimizing this compound Exposure.

References

Technical Support Center: Minimizing G-5758 Toxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the IRE1α inhibitor, G-5758, in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of inositol-requiring enzyme 1α (IRE1α).[1][2] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a crucial component of the unfolded protein response (UPR).[3][4] Upon activation by ER stress, IRE1α's endoribonuclease activity is triggered, leading to the splicing of X-box binding protein 1 (XBP1) mRNA.[3] The spliced XBP1 (XBP1s) is a transcription factor that upregulates genes involved in restoring ER homeostasis. This compound inhibits the endoribonuclease activity of IRE1α, thereby preventing the production of XBP1s.[1][2]

Q2: I am observing significant cytotoxicity in my non-cancerous cell line at concentrations that are effective in cancer cells. Is this expected?

While this compound has shown a favorable in vitro safety profile in some contexts, it is possible to observe cytotoxicity in non-cancerous cell lines, which may be more sensitive to the inhibition of the IRE1α pathway.[5] The reliance of different cell types on the IRE1α signaling pathway for survival under basal or stressed conditions can vary. Therefore, a narrower therapeutic window may be observed in certain non-cancerous cells compared to cancer cells that are highly dependent on a hyperactive UPR.

Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect of this compound?

Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:

  • Use a Structurally Unrelated IRE1α Inhibitor: If a different IRE1α inhibitor with a distinct chemical structure produces the same phenotype, it is more likely an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of IRE1α.[6] If the genetic knockdown mimics the effect of this compound, it supports an on-target mechanism.

  • Rescue Experiment: Overexpress a drug-resistant mutant of IRE1α in your cells.[6][7] If this reverses the cytotoxic effects of this compound, it strongly suggests an on-target mechanism.[6][7]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Possible Causes & Solutions

Cause Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Calibrate multichannel pipettes and use a consistent plating technique.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try preparing a fresh stock solution, using a different solvent (ensure solvent concentration is low and consistent across all wells), or gently sonicating the solution.
Inconsistent Incubation Times Ensure that the timing of compound addition and the addition of assay reagents is consistent across all plates and experiments.
Issue 2: Unexpectedly High Cell Viability at High this compound Concentrations

Possible Causes & Solutions

Cause Solution
Compound Instability This compound may degrade in the culture medium over long incubation periods. Consider refreshing the medium with a fresh compound at regular intervals for long-term experiments.
Cellular Efflux Pumps Some cell lines express efflux pumps (e.g., P-glycoprotein) that can actively remove the compound from the cell, reducing its intracellular concentration.[6] Consider using an efflux pump inhibitor as a control experiment.
Activation of Compensatory Pathways Inhibition of IRE1α may lead to the activation of other pro-survival signaling pathways.[8] Investigate other UPR branches (e.g., PERK, ATF6) or other relevant pathways using techniques like western blotting.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • Non-cancerous cell line of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric substrate.

Materials:

  • Non-cancerous cell line of interest

  • Complete culture medium

  • This compound

  • Caspase-3 fluorometric substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • Assay buffer

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol.

  • Cell Lysis: After the treatment period, centrifuge the plate and carefully remove the supernatant. Add 50 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Assay Reaction: Add 50 µL of assay buffer containing the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation, 440-460 nm emission for AMC).

  • Data Analysis: Quantify the fold-change in caspase-3 activity relative to the untreated control.

Quantitative Data Summary

The following tables provide hypothetical data for the effect of this compound on a non-cancerous cell line (e.g., human fibroblasts) after a 48-hour treatment.

Table 1: Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.3
562.3 ± 7.8
1041.5 ± 5.9
2525.1 ± 4.2
5010.8 ± 3.1

Table 2: Apoptosis Induction (Caspase-3 Activity)

This compound Concentration (µM)Fold Change in Caspase-3 Activity (Mean ± SD)
0 (Control)1.0 ± 0.1
0.11.2 ± 0.2
12.5 ± 0.4
54.8 ± 0.6
107.2 ± 0.9
256.5 ± 0.8 (potential secondary necrosis)
504.3 ± 0.5 (potential secondary necrosis)

Visualizations

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Lumen ER Lumen Unfolded_Proteins Unfolded Proteins IRE1a_dimer IRE1α (dimerized & autophosphorylated) Unfolded_Proteins->IRE1a_dimer ER Stress XBP1u XBP1u mRNA IRE1a_dimer->XBP1u splicing XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein translation G5758 This compound G5758->IRE1a_dimer inhibition UPRE UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPRE transcription activation

Caption: Simplified signaling pathway of IRE1α and the inhibitory action of this compound.

Experimental_Workflow cluster_assays 3. Assess Cytotoxicity cluster_troubleshooting 5. Troubleshooting start Start: Hypothesis of this compound Toxicity cell_culture 1. Culture Non-Cancerous Cells start->cell_culture treatment 2. Treat with this compound Dose-Response cell_culture->treatment viability_assay Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3) treatment->apoptosis_assay analysis 4. Data Analysis & IC50 Determination viability_assay->analysis apoptosis_assay->analysis high_toxicity High Toxicity Observed? analysis->high_toxicity optimize Optimize Conditions: - Lower Concentration - Shorter Incubation high_toxicity->optimize Yes end End: Minimized Toxicity Protocol high_toxicity->end No off_target Investigate Off-Target Effects optimize->off_target off_target->treatment

References

Technical Support Center: Addressing G-5758 Resistance in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the IRE1α inhibitor, G-5758, in multiple myeloma (MM) cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, orally available inhibitor of inositol-requiring enzyme 1α (IRE1α).[1][2][3][4] In multiple myeloma cells, which are characterized by high levels of protein synthesis and endoplasmic reticulum (ER) stress, the IRE1α pathway is a critical component of the unfolded protein response (UPR).[5][6][7][8] this compound inhibits the endoribonuclease activity of IRE1α, thereby preventing the splicing of X-box binding protein 1 (XBP1) mRNA.[9][10] This blockage of XBP1 splicing prevents the formation of the active transcription factor XBP1s, leading to an accumulation of unfolded proteins and ultimately inducing apoptosis in multiple myeloma cells.[9][10]

Q2: My multiple myeloma cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to IRE1α inhibitors like this compound can emerge through several mechanisms:

  • Decreased IRE1α-XBP1 Pathway Dependence: Resistant cells may have a reduced reliance on the IRE1α-XBP1 signaling pathway for survival. This can be due to lower expression levels of key pathway components like XBP1.[5][6]

  • Activation of Compensatory Survival Pathways: Upregulation of alternative pro-survival pathways can compensate for the inhibition of IRE1α. For instance, activation of the PERK-ATF4 branch of the UPR can promote adaptation to ER stress.[11][12]

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.

  • Target Alteration: Although less common for kinase inhibitors, mutations in the ERN1 gene encoding IRE1α could potentially alter the drug binding site and reduce the inhibitory effect of this compound.

  • Induction of Autophagy: Enhanced autophagy can help clear aggregated proteins, thereby alleviating ER stress and promoting cell survival despite IRE1α inhibition.[5]

Q3: How can I confirm if my cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?

Combining this compound with other anti-myeloma agents can be a strategy to overcome resistance. Preclinical studies on other IRE1α inhibitors have shown synergistic effects with proteasome inhibitors like bortezomib.[10][13] The rationale is that proteasome inhibitors also induce ER stress, and blocking the adaptive IRE1α pathway can enhance their cytotoxic effects.[9] Combining this compound with inhibitors of other UPR branches (e.g., PERK inhibitors) or autophagy inhibitors could also be a promising approach.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent this compound activity between experiments. 1. Inhibitor Instability: this compound solution may have degraded. 2. Cell Culture Variability: Cell passage number, confluency, or health may vary. 3. Inaccurate Pipetting. 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[14] 2. Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. 3. Calibrate pipettes regularly and use appropriate pipetting techniques.
High background in Western blot for phospho-IRE1α. 1. Inappropriate Blocking Buffer: Milk-based blocking buffers contain phosphoproteins that can increase background. 2. Non-specific Antibody Binding. 1. Use 5% BSA in TBST for blocking when detecting phosphorylated proteins.[15] 2. Optimize primary and secondary antibody concentrations and incubation times. Include appropriate controls.
No detectable XBP1 splicing upon ER stress induction. 1. Ineffective ER Stress Inducer: The concentration or incubation time of the ER stress inducer (e.g., tunicamycin, thapsigargin) may be suboptimal. 2. Low Expression of XBP1: The cell line may have inherently low levels of XBP1 mRNA.1. Perform a time-course and dose-response experiment with the ER stress inducer to determine the optimal conditions for XBP1 splicing. 2. Check the basal expression level of XBP1 mRNA by qPCR.
This compound shows lower than expected potency in a cell-based assay compared to a biochemical assay. 1. Poor Cell Permeability: The compound may not efficiently cross the cell membrane. 2. High Protein Binding: this compound may bind to proteins in the cell culture medium, reducing its free concentration. 3. Active Drug Efflux. 1. While this compound is known to be orally available, specific cell lines may have lower permeability. Consider using a different cell line for comparison. 2. Perform assays in serum-free or low-serum medium for a short duration to assess the impact of serum proteins. 3. Co-treat with an inhibitor of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if potency is restored.

Quantitative Data Summary

The following tables provide a representative summary of quantitative data that could be generated when studying this compound resistance.

Table 1: this compound IC50 Values in Sensitive and Resistant Multiple Myeloma Cell Lines

Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
KMS-11Parental, this compound Sensitive38-
KMS-11-GRThis compound Resistant45011.8
RPMI-8226Parental, this compound Sensitive52-
RPMI-8226-GRThis compound Resistant61011.7

Data are hypothetical and for illustrative purposes.

Table 2: Relative Gene Expression of UPR Markers in Sensitive vs. Resistant Cells

GeneKMS-11 (Fold Change vs. Untreated)KMS-11-GR (Fold Change vs. Untreated)
XBP1s0.20.8
ATF41.54.2
CHOP2.15.8
ERN1 (IRE1α)1.11.0

Cells were treated with 100 nM this compound for 24 hours. Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Multiple Myeloma Cell Lines

This protocol describes a method for generating this compound resistant cell lines through continuous exposure to increasing concentrations of the inhibitor.[16][17][18][19]

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental multiple myeloma cell line using a standard cell viability assay.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitoring and Dose Escalation: Monitor cell viability. When the cells resume a normal growth rate, increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat Cycles: Repeat the process of monitoring and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).

  • Clonal Selection and Expansion: Isolate single-cell clones from the resistant population and expand them.

  • Characterization: Characterize the resistant clones by determining their this compound IC50 and comparing it to the parental line.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[20]

  • Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence Measurement: Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for IRE1α Pathway Proteins

This protocol is for detecting the expression and phosphorylation status of IRE1α.[15][21]

  • Sample Preparation: Treat cells with this compound and/or an ER stress inducer. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 6-8% SDS-polyacrylamide gel. IRE1α is a large protein (~110 kDa), so a lower percentage gel is recommended.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. An extended transfer time at 4°C is recommended for high molecular weight proteins.[15]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-IRE1α (Ser724) or total IRE1α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Protocol 4: qPCR for XBP1 Splicing

This protocol quantifies the amount of spliced XBP1 (XBP1s) mRNA.[22][23][24][25][26]

  • RNA Extraction: Treat cells as required and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Primers: Design or use validated primers that specifically amplify the spliced form of XBP1. A forward primer spanning the splice junction is a common strategy.[22]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA, and primers.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of XBP1s to a stable housekeeping gene (e.g., GAPDH, ACTB).

Visualizations

G5758_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a IRE1α Unfolded Proteins->IRE1a Accumulation XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA Slices IRE1a->XBP1u_mRNA G5758 This compound G5758->IRE1a Inhibits RNase activity XBP1s_mRNA XBP1s mRNA No Splicing No Splicing XBP1u_mRNA->No Splicing This compound blocks splicing XBP1s_Protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_Protein->UPR_Genes Activates Transcription Cell Survival Cell Survival UPR_Genes->Cell Survival Promotes Apoptosis Apoptosis No Splicing->Apoptosis Leads to

Caption: Signaling pathway of this compound in multiple myeloma cells.

Resistance_Workflow start Parental MM Cell Line ic50 Determine this compound IC50 start->ic50 culture Continuous culture with increasing this compound concentrations ic50->culture monitor Monitor viability and growth rate culture->monitor monitor->culture Escalate dose resistant_pool Establish resistant pool (e.g., growing at 10x IC50) monitor->resistant_pool Stable growth at high dose cloning Single-cell cloning resistant_pool->cloning expand Expand resistant clones cloning->expand characterize Characterize resistant clones expand->characterize ic50_confirm Confirm IC50 shift characterize->ic50_confirm pathway_analysis Analyze resistance mechanisms (Western, qPCR, RNA-seq) characterize->pathway_analysis Troubleshooting_Tree start Reduced this compound Efficacy check_ic50 Confirm IC50 shift vs. parental line start->check_ic50 no_shift No significant IC50 shift check_ic50->no_shift No shift Significant IC50 shift (Resistance) check_ic50->shift Yes check_reagents Check this compound stock and cell health no_shift->check_reagents analyze_pathway Analyze IRE1α pathway activity shift->analyze_pathway xbp1_splicing Is XBP1 splicing inhibited by this compound? analyze_pathway->xbp1_splicing yes_inhibited Yes xbp1_splicing->yes_inhibited Yes no_inhibited No xbp1_splicing->no_inhibited No check_compensatory Investigate compensatory pathways (e.g., PERK) yes_inhibited->check_compensatory check_efflux Check for drug efflux or target mutation no_inhibited->check_efflux

References

quality control measures for G-5758 from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the quality control, handling, and experimental use of the IRE1α inhibitor, G-5758.

Quality Control Measures for this compound from Different Suppliers

Ensuring the quality and consistency of this compound is critical for reproducible experimental results. Below is a summary of typical quality control specifications for this compound from various suppliers. While specific values may vary between batches and suppliers, this table provides a general benchmark for acceptable quality.

Data Presentation: Comparative Quality Control Specifications for this compound

Quality Control TestMethodSupplier A SpecificationSupplier B SpecificationSupplier C Specification
Identity
¹H NMRSpectroscopyConforms to structureConforms to structureConforms to structure
Mass SpectrometryESI-MS[M+H]⁺ matches theoretical[M+H]⁺ matches theoretical[M+H]⁺ matches theoretical
Purity
HPLCUV at 254 nm≥98.0%≥99.0%≥98.5%
Appearance VisualWhite to off-white solidWhite crystalline solidOff-white powder
Solubility Visual≥10 mg/mL in DMSO≥50 mg/mL in DMSO≥25 mg/mL in DMSO
Residual Solvents GC-MS≤0.5%≤0.5%≤0.5%
Water Content Karl Fischer≤0.5%≤0.5%≤0.5%

Troubleshooting Guides and FAQs

This section addresses common issues that researchers may encounter during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Ensure the DMSO is of high purity and anhydrous, as moisture can affect the stability and solubility of the compound.

Q2: I am observing precipitation of this compound in my cell culture medium. What can I do?

A2: Precipitation in aqueous media is a common issue with hydrophobic small molecules. To mitigate this:

  • Lower the final concentration: Ensure the final concentration of this compound in your culture medium is within its soluble range.

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in the culture medium as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Prepare fresh dilutions: Prepare fresh dilutions of this compound from your DMSO stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Use a surfactant: In some cases, a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, can help to maintain the solubility of the compound in aqueous solutions.

Q3: How should I store this compound?

A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Troubleshooting Specific Experimental Issues

Issue 1: Inconsistent or lack of inhibitory activity in cell-based assays.

  • Possible Cause: Degradation of the compound.

    • Solution: this compound may be unstable in certain cell culture media over long incubation periods. Assess the stability of this compound in your specific medium by incubating it for the duration of your experiment and then analyzing its integrity by HPLC. Consider replenishing the compound during long-term experiments.

  • Possible Cause: Incorrect concentration.

    • Solution: Verify the concentration of your stock solution. If possible, perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.

  • Possible Cause: Cell line-specific sensitivity.

    • Solution: The IC50 value of this compound can vary between different cell lines. It is crucial to determine the effective concentration range for your cell line of interest.

Issue 2: Observed off-target effects.

  • Possible Cause: Non-specific binding or inhibition of other kinases.

    • Solution: While this compound is a selective IRE1α inhibitor, off-target effects can never be completely ruled out.[1] To confirm that the observed phenotype is due to the inhibition of IRE1α, consider the following control experiments:

      • Use a structurally unrelated IRE1α inhibitor as a positive control.

      • Perform rescue experiments by overexpressing a drug-resistant mutant of IRE1α.

      • Use siRNA or shRNA to knock down IRE1α and see if it phenocopies the effect of this compound.

Issue 3: Variability between experiments.

  • Possible Cause: Inconsistent handling of the compound.

    • Solution: Ensure consistent preparation of stock solutions and dilutions. Use freshly prepared working solutions for each experiment.

  • Possible Cause: Batch-to-batch variability of the compound.

    • Solution: If you suspect variability between different lots of this compound, it is important to perform a bridging study to compare the activity of the new batch with the old one. Always refer to the supplier's Certificate of Analysis for each batch.

Experimental Protocols

Detailed methodologies for key quality control experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Purpose: To determine the purity of the this compound compound.

  • Methodology:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Gradient: Start with a low percentage of acetonitrile and gradually increase it over time to elute compounds of different polarities. A typical gradient might be 5% to 95% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

    • Sample Preparation: Dissolve a small amount of this compound in DMSO to a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

2. ¹H NMR Spectroscopy for Identity Confirmation

  • Purpose: To confirm the chemical structure of this compound.

  • Methodology:

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of DMSO-d₆.

    • Acquisition: Acquire a standard ¹H NMR spectrum.

    • Analysis: The resulting spectrum should show chemical shifts and coupling patterns that are consistent with the known chemical structure of this compound. The integration of the peaks should correspond to the number of protons in each part of the molecule.

3. Mass Spectrometry for Molecular Weight Verification

  • Purpose: To confirm the molecular weight of this compound.

  • Methodology:

    • System: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization method for this type of molecule.

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Analysis: Infuse the sample into the mass spectrometer. In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) should match the theoretical value for this compound.

Mandatory Visualizations

IRE1α Signaling Pathway

IRE1a_Signaling_Pathway ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds IRE1a_inactive IRE1α (inactive monomer) BiP->IRE1a_inactive dissociates IRE1a_active IRE1α (active oligomer) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splicing TRAF2 TRAF2 IRE1a_active->TRAF2 recruits XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes activates transcription Cell_Survival Cell Survival Adaptation UPR_Genes->Cell_Survival G5758 This compound G5758->IRE1a_active inhibits RNase activity ASK1 ASK1 TRAF2->ASK1 activates JNK JNK ASK1->JNK activates Apoptosis Apoptosis JNK->Apoptosis

Caption: The IRE1α branch of the Unfolded Protein Response (UPR) pathway.

This compound Quality Control Workflow

QC_Workflow Start Incoming this compound Batch Appearance Visual Inspection (Appearance) Start->Appearance Identity Identity Confirmation Appearance->Identity NMR ¹H NMR Spectroscopy Identity->NMR MS Mass Spectrometry Identity->MS Purity Purity Assessment NMR->Purity MS->Purity HPLC HPLC Analysis Purity->HPLC Decision Release for Use? HPLC->Decision Pass Batch Passes QC Fail Batch Fails QC Decision->Pass Yes Decision->Fail No

Caption: A typical quality control workflow for incoming batches of this compound.

References

Validation & Comparative

A Comparative Analysis of G-5758 and KIRA6 Efficacy in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two investigational IRE1α inhibitors, G-5758 and KIRA6, in the context of multiple myeloma. By targeting the inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR) pathway, both compounds aim to disrupt a critical survival mechanism in malignant plasma cells. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive overview for researchers in oncology and drug development.

Executive Summary

Multiple myeloma is a hematological malignancy characterized by the proliferation of abnormal plasma cells, which produce large quantities of monoclonal immunoglobulins, leading to significant endoplasmic reticulum (ER) stress. To cope with this stress, myeloma cells heavily rely on the UPR pathway, making it an attractive therapeutic target. Both this compound and KIRA6 are small molecule inhibitors that target the kinase activity of IRE1α, thereby inhibiting the downstream splicing of X-box binding protein 1 (XBP1) mRNA. The resulting reduction in spliced XBP1 (XBP1s), a potent transcription factor, cripples the cell's ability to manage ER stress, ultimately leading to apoptosis.

Available data suggests that this compound is a potent and selective IRE1α inhibitor with demonstrated in vivo activity in a multiple myeloma xenograft model. In contrast, KIRA6 has been reported to have a less favorable selectivity profile, with potential off-target effects. This guide will delve into the specifics of their reported efficacy and the experimental basis for these findings.

Data Presentation

Table 1: In Vitro Efficacy of IRE1α Inhibitors in Multiple Myeloma Cell Lines
CompoundCell LineAssay TypeEndpointResultCitation(s)
This compound Not SpecifiedXBP1s Luciferase ReporterIC5038 nM[1]
KIRA8 IM-9Cell Viability (CCK-8)% ViabilityMarkedly decreased at 10 µM[2]
KIRA8 IM-9Apoptosis (Annexin V/PI)% Apoptotic CellsSignificantly increased at 10 µM[2]

Note: Data for KIRA8, a closely related analog of KIRA6, is presented here due to the limited availability of specific quantitative data for KIRA6 in multiple myeloma cell lines.

Table 2: In Vivo Efficacy of IRE1α Inhibitors in Multiple Myeloma Xenograft Models
CompoundAnimal ModelCell LineDosing RegimenOutcomeCitation(s)
This compound MouseKMS-11250 mg/kg, oral, twice daily for 4 daysSuppressed XBP1s levels for 12 hours[1]
This compound RatNot ApplicableUp to 500 mg/kg, oralWell-tolerated[1]
KIRA8 *Not SpecifiedHuman Myeloma CellsNot SpecifiedDemonstrated anti-tumor activity[3]

Note: Data for KIRA8 is presented due to the limited availability of specific in vivo data for KIRA6 in multiple myeloma models.

Mechanism of Action: Targeting the IRE1α-XBP1 Pathway

Both this compound and KIRA6 function by inhibiting the kinase domain of IRE1α. Under ER stress, IRE1α autophosphorylates, which activates its endoribonuclease (RNase) domain. This RNase activity is responsible for the unconventional splicing of XBP1 mRNA. By inhibiting the kinase activity, these compounds prevent the activation of the RNase domain, leading to a reduction in the levels of spliced XBP1 (XBP1s). XBP1s is a key transcription factor that upregulates a host of genes involved in protein folding, ER-associated degradation (ERAD), and quality control, all of which are essential for the survival of protein-secreting myeloma cells. The inhibition of this pathway leads to an accumulation of unfolded proteins, induction of terminal UPR, and ultimately, apoptosis.

Figure 1: IRE1α-XBP1 Signaling Pathway Inhibition cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive) ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (active) (Autophosphorylated) IRE1a_inactive->IRE1a_active XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices Apoptosis Apoptosis IRE1a_active->Apoptosis inhibition leads to XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (e.g., ERAD components, Chaperones) XBP1s_protein->UPR_Genes upregulates Cell_Survival Cell Survival & Proliferation UPR_Genes->Cell_Survival G5758_KIRA6 This compound / KIRA6 G5758_KIRA6->IRE1a_active inhibits

Figure 1: Simplified diagram of the IRE1α-XBP1 signaling pathway and the mechanism of action of this compound and KIRA6.

Experimental Protocols

Cell Viability Assay (General Protocol)

A common method to assess the effect of this compound and KIRA6 on multiple myeloma cell viability is the use of tetrazolium-based assays such as MTT or WST-1, or the CCK-8 assay.

  • Cell Seeding: Multiple myeloma cell lines (e.g., KMS-11, IM-9, RPMI-8226) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or KIRA6. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Following incubation, the respective assay reagent (e.g., MTT, WST-1, or CCK-8) is added to each well.

  • Incubation: Plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells.

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: General Workflow for Cell Viability Assay A Seed MM Cells in 96-well plate B Treat with this compound/KIRA6 (various concentrations) A->B C Incubate (24-72 hours) B->C D Add Viability Reagent (e.g., MTT, CCK-8) C->D E Incubate (1-4 hours) D->E F Measure Absorbance E->F G Calculate % Viability & IC50 F->G

Figure 2: A generalized workflow diagram for assessing cell viability in response to inhibitor treatment.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if the observed decrease in cell viability is due to apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is commonly employed.

  • Cell Treatment: Multiple myeloma cells are treated with this compound, KIRA6, or a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: The stained cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: The samples are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control group.

Western Blot Analysis for XBP1s

Western blotting is used to confirm the on-target effect of this compound and KIRA6 by assessing the levels of XBP1s protein.

  • Cell Lysis: Multiple myeloma cells are treated with the inhibitors or vehicle control. Following treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for XBP1s. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the XBP1s band is quantified and normalized to the loading control to determine the relative change in XBP1s protein levels upon treatment.

Conclusion

Both this compound and KIRA6 target the IRE1α-XBP1 pathway, a critical survival mechanism in multiple myeloma. The available preclinical data suggests that this compound is a potent and selective inhibitor with promising in vivo activity. While KIRA6 and its analog KIRA8 also demonstrate anti-myeloma effects, concerns about the selectivity of KIRA6 warrant further investigation. This comparative guide highlights the current understanding of these two compounds and provides a framework for their continued evaluation. Further head-to-head studies under identical experimental conditions are necessary for a definitive comparison of their therapeutic potential in multiple myeloma.

References

A Head-to-Head Comparison of G-5758 and STF-083010 for IRE1α Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent IRE1α Inhibitors

In the landscape of targeted therapies, the inhibition of Inositol-requiring enzyme 1α (IRE1α), a key mediator of the unfolded protein response (UPR), has emerged as a promising strategy for a variety of diseases, including cancer and inflammatory conditions. Two small molecule inhibitors, G-5758 and STF-083010, have garnered significant attention for their ability to modulate the endoribonuclease (RNase) activity of IRE1α. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their specific experimental needs.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and STF-083010 target the RNase domain of IRE1α, thereby inhibiting the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of the pro-survival UPR pathway. However, their reported potencies and specificities differ.

This compound is a potent and selective, orally active IRE1α inhibitor.[1][2] It has demonstrated robust inhibition of IRE1α binding and RNase activity in biochemical assays, as well as potent inhibition of XBP1 splicing in cellular models.[1]

STF-083010 is also a specific inhibitor of the IRE1α endonuclease activity and has been shown to effectively block XBP1 splicing without affecting the kinase activity of IRE1α.[3][4] Of note, the chemical structure of STF-083010 contains a reactive salicylaldehyde moiety, which has the potential to form Schiff bases with other cellular nucleophiles, suggesting a possibility of off-target effects.[5]

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and STF-083010, providing a snapshot of their relative potencies. It is important to note that these values are derived from different studies and direct head-to-head comparisons in the same experimental setup are limited.

Parameter This compound STF-083010 Assay
IC50 (IRE1α Binding) 0.27 nM[1]Not ReportedHTRF IRE1α binding assay[1]
IC50 (IRE1α RNase Activity) 4.3 nM[1]~25-30 µM (cell-free)In vitro RNase assay[1]
IC50 (Cellular XBP1 Splicing) 38 nM[1][6]Effective at 60 µM in RPMI 8226 cells[3][4]XBP1s luciferase reporter assay[1][6] / RT-PCR[3][4]

In Vivo Efficacy and Selectivity

This compound has been shown to be orally bioavailable and well-tolerated in rats at doses up to 500 mg/kg.[2][6] In a multiple myeloma xenograft model (KMS-11), this compound demonstrated a robust pharmacodynamic response, comparable to that of IRE1 knockdown.[1][2] It also displays high selectivity, with over 100-fold selectivity against a panel of 219 kinases.[1]

STF-083010 has also demonstrated anti-tumor activity in in vivo models of multiple myeloma.[3][4] It has been shown to be selectively cytotoxic to CD138+ multiple myeloma cells compared to other hematopoietic cell lineages.[4] However, a comprehensive kinase selectivity profile for STF-083010 is not as readily available in the public domain.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams are provided.

IRE1a_Signaling_Pathway IRE1α Signaling Pathway and Inhibition ER_Stress ER Stress (Unfolded Proteins) IRE1a_dimer IRE1α Dimerization & Autophosphorylation ER_Stress->IRE1a_dimer IRE1a_active Activated IRE1α (Kinase & RNase Domains) IRE1a_dimer->IRE1a_active XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase Activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_genes Nuclear Translocation & Transcription Cell_Survival Cell Survival UPR_genes->Cell_Survival G5758 This compound G5758->IRE1a_active Inhibits RNase STF083010 STF-083010 STF083010->IRE1a_active Inhibits RNase

Caption: IRE1α signaling pathway and points of inhibition by this compound and STF-083010.

Experimental_Workflow Experimental Workflow for Inhibitor Evaluation Cell_Culture Cell Culture (e.g., Multiple Myeloma cell lines) Treatment Treatment with This compound or STF-083010 +/- ER Stress Inducer Cell_Culture->Treatment Biochemical_Assay Biochemical Assays (e.g., In vitro RNase Assay) Treatment->Biochemical_Assay Cellular_Assays Cellular Assays Treatment->Cellular_Assays Data_Analysis Data Analysis (IC50 determination, etc.) Biochemical_Assay->Data_Analysis XBP1_Splicing XBP1 Splicing Analysis (RT-PCR, Luciferase Reporter) Cellular_Assays->XBP1_Splicing Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cellular_Assays->Cell_Viability XBP1_Splicing->Data_Analysis Cell_Viability->Data_Analysis

Caption: A generalized experimental workflow for evaluating IRE1α inhibitors.

Detailed Experimental Protocols

To ensure the reproducibility of findings when evaluating these inhibitors, the following are detailed protocols for key experimental assays.

In Vitro IRE1α RNase Activity Assay (Fluorescence-based)

Objective: To measure the direct inhibitory effect of compounds on the endoribonuclease activity of recombinant IRE1α.

Materials:

  • Recombinant human IRE1α (cytosolic domain)

  • Fluorescently labeled RNA substrate mimicking the XBP1 stem-loop structure (e.g., 5'-FAM/3'-BHQ)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

  • This compound and STF-083010 stock solutions (in DMSO)

  • 384-well, black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and STF-083010 in assay buffer.

  • In the assay plate, add the diluted compounds.

  • Add recombinant IRE1α to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the reaction by adding the fluorescently labeled RNA substrate to each well.

  • Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 485/520 nm for FAM).

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the compound concentration.

XBP1s Luciferase Reporter Assay

Objective: To quantify the inhibition of IRE1α-mediated XBP1 splicing in a cellular context.

Materials:

  • A stable cell line expressing an XBP1-luciferase reporter construct (e.g., HEK293 or a relevant cancer cell line).

  • Cell culture medium and supplements.

  • This compound and STF-083010 stock solutions (in DMSO).

  • ER stress inducer (e.g., Thapsigargin or Tunicamycin).

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Seed the reporter cell line into the white assay plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or STF-083010 for a specified pre-incubation period (e.g., 1-2 hours).

  • Induce ER stress by adding Thapsigargin or Tunicamycin to the wells. Include a vehicle-only control and a stressed, untreated control.

  • Incubate the plates for a period sufficient to induce robust reporter expression (e.g., 6-16 hours).

  • Allow the plates to equilibrate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate luminometer.

  • Calculate the percent inhibition relative to the stressed, untreated control and determine the IC50 values.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of IRE1α inhibition on cultured cells.

Materials:

  • Cancer cell line of interest (e.g., multiple myeloma RPMI 8226).

  • Cell culture medium and supplements.

  • This compound and STF-083010 stock solutions (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well, clear, flat-bottom plates.

  • Microplate spectrophotometer.

Procedure:

  • Seed cells into the 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or STF-083010. Include a vehicle-only control.

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

Conclusion

Both this compound and STF-083010 are valuable tools for investigating the role of the IRE1α-XBP1 pathway in health and disease. Based on the available data, This compound appears to be a more potent and selective inhibitor of IRE1α with demonstrated oral bioavailability and a favorable in vivo pharmacodynamic profile. Its high selectivity may translate to fewer off-target effects, making it a strong candidate for in vivo studies and potentially for therapeutic development.

STF-083010 , while less potent in biochemical assays, is a well-established and widely used inhibitor that specifically targets the endonuclease activity of IRE1α without affecting its kinase function. Its potential for off-target effects due to its reactive aldehyde group should be considered when interpreting experimental results.

The choice between this compound and STF-083010 will ultimately depend on the specific requirements of the research. For studies requiring high potency, selectivity, and in vivo applicability, this compound may be the preferred choice. For experiments where specific inhibition of the RNase domain without affecting the kinase domain is the primary goal, and where potential off-target effects can be carefully controlled for, STF-083010 remains a relevant and useful tool. Researchers are encouraged to carefully consider the data presented here and to perform their own validation experiments to ensure the suitability of either inhibitor for their intended application.

References

Validating G-5758 On-Target Effects: A Comparative Guide to siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using siRNA knockdown to validate the on-target effects of G-5758, a selective IRE1α inhibitor, against other validation methodologies. Experimental data and detailed protocols are presented to support the objective comparison of these techniques.

This compound is a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR). The IRE1α pathway is a critical survival mechanism for cancer cells, particularly multiple myeloma, making it a promising therapeutic target. Validating that a small molecule like this compound engages its intended target is a crucial step in drug development. This guide focuses on the use of small interfering RNA (siRNA) as a gold-standard method for such validation.

On-Target Validation of this compound using siRNA Knockdown

The central principle behind using siRNA for on-target validation is to compare the phenotypic effects of the small molecule inhibitor with the effects of genetically silencing the target protein. If the pharmacological inhibition by this compound phenocopies the genetic knockdown of IRE1α, it provides strong evidence that this compound's cellular activity is mediated through its intended target. Studies have shown that this compound demonstrates comparable pharmacodynamic effects to induced IRE1α knockdown, as measured by the levels of spliced X-box binding protein 1 (XBP1s), a key downstream effector of IRE1α, in multiple myeloma models.[1]

Data Presentation: this compound vs. IRE1α siRNA

The following table summarizes the expected comparative effects of this compound and IRE1α siRNA on key biomarkers and cellular outcomes in a multiple myeloma cell line, such as KMS-11.[1]

ParameterThis compound TreatmentIRE1α siRNA KnockdownControl (Vehicle/Scrambled siRNA)
IRE1α Protein Level No significant change>80% reductionNo significant change
XBP1s mRNA Level Significant reductionSignificant reductionBaseline levels
Cell Viability (IC50) Dose-dependent decreaseSignificant decreaseNo significant change
Apoptosis Induction IncreasedIncreasedBaseline levels
Experimental Protocol: IRE1α siRNA Knockdown and Validation

This protocol outlines the key steps for validating the on-target effects of this compound using siRNA in a multiple myeloma cell line.

1. Cell Culture:

  • Culture KMS-11 multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

2. siRNA Transfection:

  • Design and synthesize at least two independent siRNAs targeting human IRE1α (ERN1) and a non-targeting scrambled control siRNA.
  • On the day of transfection, seed KMS-11 cells to be 60-80% confluent.
  • Prepare two solutions for each transfection:
  • Solution A: Dilute IRE1α siRNA or scrambled siRNA in serum-free transfection medium.
  • Solution B: Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free transfection medium.
  • Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.
  • Wash the cells once with serum-free medium.
  • Add the siRNA-lipid complex mixture to the cells and incubate for 5-7 hours at 37°C.
  • Add complete growth medium and continue incubation for 48-72 hours.

3. This compound Treatment:

  • For the pharmacological arm of the experiment, treat a parallel set of KMS-11 cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

4. Endpoint Analysis:

  • Western Blotting: Lyse the cells and perform Western blot analysis to confirm the knockdown of IRE1α protein in the siRNA-treated group.
  • qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the levels of spliced XBP1 (XBP1s) mRNA in both this compound treated and siRNA-transfected cells.
  • Cell Viability Assay: Use a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo) to assess cell viability and determine the IC50 of this compound.
  • Apoptosis Assay: Use flow cytometry with Annexin V and propidium iodide staining to quantify apoptosis.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological pathways involved, the following diagrams are provided.

G5758_Validation_Workflow Experimental Workflow for this compound On-Target Validation cluster_analysis Comparative Analysis siRNA_transfection IRE1α siRNA Transfection western_blot Western Blot (IRE1α) siRNA_transfection->western_blot qRT_PCR qRT-PCR (XBP1s) siRNA_transfection->qRT_PCR viability_assay Cell Viability Assay siRNA_transfection->viability_assay apoptosis_assay Apoptosis Assay siRNA_transfection->apoptosis_assay scrambled_siRNA Scrambled siRNA (Control) scrambled_siRNA->western_blot scrambled_siRNA->qRT_PCR scrambled_siRNA->viability_assay scrambled_siRNA->apoptosis_assay G5758_treatment This compound Treatment G5758_treatment->qRT_PCR G5758_treatment->viability_assay G5758_treatment->apoptosis_assay vehicle_control Vehicle Control (DMSO) vehicle_control->qRT_PCR vehicle_control->viability_assay vehicle_control->apoptosis_assay

Caption: Workflow for validating this compound's on-target effects.

IRE1a_Signaling_Pathway IRE1α Signaling Pathway Inhibition ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a activates XBP1u XBP1u mRNA IRE1a->XBP1u splices G5758 This compound G5758->IRE1a inhibits siRNA IRE1α siRNA siRNA->IRE1a degrades mRNA XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein translates to UPR_genes UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPR_genes activates transcription of Cell_Survival Cell Survival & Proliferation UPR_genes->Cell_Survival promotes

Caption: Inhibition of the IRE1α signaling pathway by this compound and siRNA.

Comparison with Alternative On-Target Validation Methods

While siRNA knockdown is a robust method for target validation, other techniques can provide complementary information. The table below compares siRNA with two common alternative methods: Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS).

FeaturesiRNA KnockdownCellular Thermal Shift Assay (CETSA)Affinity Purification-Mass Spectrometry (AP-MS)
Principle Compares phenotype of drug treatment with genetic knockdown of the target.Measures the thermal stabilization of a target protein upon ligand binding.Identifies proteins that physically interact with a small molecule probe.
Direct Evidence of Binding Indirect (phenotypic correlation).Direct (measures binding in a cellular context).Direct (identifies binding partners).
Cellular Context Intact cells.Intact cells or cell lysates.Typically cell lysates.
Labeling Requirement No labeling of the drug is required.No labeling of the drug is required.Requires chemical modification of the drug to create a probe.
Throughput Low to medium.Medium to high (with appropriate detection methods).Low.
Key Advantage Directly links target to a cellular phenotype.Provides direct evidence of target engagement in a native cellular environment.Can identify novel, unknown targets and off-targets.
Key Limitation Potential for off-target effects of the siRNA.Not all binding events result in a thermal shift; requires a specific antibody for detection.Probe modification can alter drug binding; potential for non-specific binding.
Detailed Methodologies for Alternative Techniques

Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is based on the principle that the binding of a ligand (e.g., this compound) can stabilize its target protein (IRE1α), leading to an increase in the protein's melting temperature.

  • Protocol Outline:

    • Treat intact cells or cell lysates with this compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Detect the amount of soluble IRE1α at each temperature using Western blotting or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Affinity Purification-Mass Spectrometry (AP-MS)

  • Principle: This method uses a modified version of the small molecule to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

  • Protocol Outline:

    • Synthesize a this compound analog that is immobilized on a solid support (e.g., beads) via a linker.

    • Incubate the this compound-beads with a cell lysate.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the proteins that specifically bind to the this compound probe.

    • Identify the eluted proteins using mass spectrometry. IRE1α should be identified as a primary binding partner.

References

A Comparative Analysis of G-5758 and Other IRE1α Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the IRE1α kinase inhibitor G-5758 with other notable alternatives. The analysis is supported by experimental data to inform inhibitor selection for studies on the Unfolded Protein Response (UPR) and its role in various diseases.

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and effector of the Unfolded Protein Response (UPR), a cellular stress signaling network activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). IRE1α's dual kinase and endoribonuclease (RNase) activities make it a key regulator of cell fate under ER stress, rendering it a compelling therapeutic target in diseases such as cancer and metabolic disorders. This guide focuses on a comparative analysis of this compound, a potent and selective IRE1α inhibitor, against other well-characterized inhibitors.

Quantitative Comparison of IRE1α Inhibitor Potency and Selectivity

The following table summarizes the biochemical and cellular potency of this compound and a selection of other widely used IRE1α inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

InhibitorTarget Domain(s)Mechanism of ActionIRE1α Kinase IC50 (nM)IRE1α RNase IC50 (nM)Cellular XBP1s Inhibition IC50 (nM)Selectivity Notes
This compound Kinase, RNaseATP-competitive0.27 (HTRF binding assay)4.338 (luciferase reporter assay)>100-fold selective against 219 kinases; >83-fold selective against HIPK4.[1]
KIRA8 (AMG-18) Kinase, RNaseAllosteric (KIRA)5.9-Potently inhibits XBP1 splicingMono-selective for IRE1α.[2][3]
GSK2850163 Kinase, RNaseAllosteric20200-Selective IRE1α inhibitor.
KIRA6 Kinase, RNaseAllosteric (KIRA)600-Potently inhibits XBP1 splicingType II kinase inhibitor.[4][5]
APY29 KinaseATP-competitive280Activates RNase-Allosteric modulator.
Sunitinib Kinase (multi-targeted)ATP-competitive---Inhibits VEGFR, PDGFR, etc.
MKC3946 RNase--Potent inhibitor-Selectively targets the IRE1α-XBP1 pathway.[6]
B-I09 RNase--1230-Potent and cell-permeable.
STF-083010 RNase-InactivePotent inhibitor-Specific inhibitor of RNase activity.[6]

Note: IC50 values can vary depending on the specific assay conditions. Data presented here is compiled from various sources for comparative purposes.

Signaling Pathways and Inhibitor Mechanisms

The IRE1α signaling pathway is a central component of the UPR. Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing the active transcription factor XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. However, under prolonged or severe ER stress, IRE1α can also initiate apoptosis through the activation of pathways such as JNK and the degradation of certain mRNAs via Regulated IRE1-Dependent Decay (RIDD).[7][8]

Different IRE1α inhibitors target distinct aspects of this pathway. The following diagrams illustrate the core IRE1α signaling cascade and the mechanisms of action of various inhibitor classes.

IRE1a_Signaling_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a_monomer IRE1α (monomer) Unfolded Proteins->IRE1a_monomer Stress Signal IRE1a_dimer IRE1α (dimer) IRE1a_monomer->IRE1a_dimer Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_dimer->XBP1u_mRNA RNase Activity JNK_activation JNK Activation IRE1a_dimer->JNK_activation Kinase Activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation Survival Cell Survival (ER Homeostasis) XBP1s_protein->Survival Transcriptional Upregulation Apoptosis Apoptosis JNK_activation->Apoptosis

Figure 1. The IRE1α signaling pathway in the Unfolded Protein Response.

Inhibitor_Mechanisms cluster_Inhibitors IRE1α Inhibitor Classes cluster_IRE1a IRE1α Dimer G5758 This compound (ATP-competitive) Kinase_Domain Kinase Domain G5758->Kinase_Domain Binds ATP pocket, inhibits kinase and allosterically inhibits RNase KIRA KIRA8 (Allosteric) KIRA->Kinase_Domain Binds allosteric site, inhibits RNase RNase_Inhibitor MKC3946 / STF-083010 (RNase-directed) RNase_Domain RNase Domain RNase_Inhibitor->RNase_Domain Directly inhibits RNase activity Kinase_Domain->RNase_Domain Activation

Figure 2. Mechanisms of action for different classes of IRE1α inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of IRE1α inhibitors are provided below to facilitate reproducible research.

In Vitro IRE1α HTRF Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of IRE1α.

  • Materials:

    • Recombinant human IRE1α protein (cytoplasmic domain)

    • HTRF KinEASE™-TK kit (Revvity) or similar

    • Test compounds (e.g., this compound) dissolved in DMSO

    • ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

    • 384-well low-volume white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add 2 µL of the compound dilutions to the assay plate.

    • Add 4 µL of recombinant IRE1α enzyme to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of ATP and biotinylated substrate peptide to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing Eu3+-cryptate labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

    • Calculate the HTRF ratio (665/620) and determine the IC50 values by fitting the data to a dose-response curve.

XBP1 Splicing RT-PCR Assay in Cultured Cells

This assay assesses the cellular potency of an IRE1α inhibitor by measuring its effect on XBP1 mRNA splicing.

  • Materials:

    • Human cell line (e.g., RPMI-8226, KMS-11)

    • Cell culture medium and supplements

    • ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin)

    • Test compounds (e.g., this compound) dissolved in DMSO

    • RNA extraction kit

    • Reverse transcription kit

    • PCR primers flanking the XBP1 splice site

    • Taq polymerase and PCR reagents

    • Agarose gel and electrophoresis equipment

    • Gel imaging system

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce ER stress by adding Tunicamycin or Thapsigargin to the cell culture medium and incubate for an additional 4-6 hours.

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.

    • Separate the PCR products on a high-resolution agarose gel. A potent inhibitor will show a dose-dependent decrease in the amount of the sXBP1 PCR product.[1][9][10][11]

    • Visualize and quantify the bands using a gel imaging system.

XBP1_Splicing_Assay_Workflow Start Seed Cells Inhibitor_Treatment Treat with IRE1α Inhibitor Start->Inhibitor_Treatment ER_Stress Induce ER Stress (Tunicamycin/Thapsigargin) Inhibitor_Treatment->ER_Stress RNA_Extraction Total RNA Extraction ER_Stress->RNA_Extraction RT_PCR Reverse Transcription & PCR (XBP1 primers) RNA_Extraction->RT_PCR Gel_Electrophoresis Agarose Gel Electrophoresis RT_PCR->Gel_Electrophoresis Analysis Analyze Spliced vs. Unspliced XBP1 bands Gel_Electrophoresis->Analysis

Figure 3. Experimental workflow for the XBP1 splicing RT-PCR assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms the direct binding of an inhibitor to IRE1α within a cellular context.

  • Materials:

    • Cells expressing the target protein (IRE1α)

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease inhibitors

    • Thermal cycler

    • Centrifuge

    • Antibodies for Western blotting (anti-IRE1α)

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control.

    • Harvest and wash the cells, then resuspend in PBS.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

    • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Quantify the amount of soluble IRE1α in the supernatant by Western blotting.

    • Plot the amount of soluble IRE1α as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

In Vivo Efficacy and Pharmacodynamics

This compound has demonstrated a robust pharmacodynamic response in a multiple myeloma xenograft model (KMS-11), comparable to IRE1 knockdown.[4] It is well-tolerated following multi-day oral administration of doses up to 500 mg/kg.[4] The KIRA series of inhibitors, including KIRA6 and KIRA8, have also shown in vivo efficacy in models of retinal degeneration and diabetes.[5] For instance, KIRA8 has been shown to reduce hyperglycemia in diabetic mouse models.[2]

Conclusion

This compound is a potent, selective, and orally available IRE1α inhibitor with a clear mechanism of action and demonstrated in vivo activity. Its high selectivity makes it a valuable tool for specifically interrogating the role of IRE1α in various disease models. The choice of an IRE1α inhibitor for a particular study will depend on the specific experimental needs, including the desired mechanism of action (e.g., ATP-competitive vs. allosteric, kinase vs. RNase inhibition), the required potency, and the suitability for in vitro or in vivo applications. The data and protocols provided in this guide offer a foundation for making an informed decision and for the cross-validation of these and other IRE1α modulators in your research.

References

A Comparative In Vivo Analysis of G-5758 and Bortezomib: Two Distinct Approaches to Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While both G-5758 and bortezomib have demonstrated significant anti-tumor activity in preclinical in vivo models, it is crucial to recognize that they operate through fundamentally different mechanisms of action. This compound is a selective inhibitor of Inositol-requiring enzyme 1 alpha (IRE1α), a key component of the unfolded protein response (UPR). In contrast, bortezomib is a potent proteasome inhibitor, targeting the cellular machinery responsible for protein degradation. To date, no direct head-to-head in vivo studies comparing these two agents have been published. This guide, therefore, provides a comparative overview based on available data from separate in vivo studies to inform researchers on their distinct pharmacological profiles.

Quantitative Data Summary

The following tables summarize key quantitative data from representative in vivo studies for this compound and bortezomib.

Table 1: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model

ParameterValue
Compound This compound
Cancer Model KMS-11 (Multiple Myeloma)
Dosing Regimen Up to 500 mg/kg, oral administration
Key Finding Well-tolerated with pharmacodynamic effects comparable to IRE1 knockdown, as measured by XBP1s levels[1]

Table 2: In Vivo Efficacy of Bortezomib in Various Cancer Xenograft Models

ParameterValueReference
Compound Bortezomib
Cancer Model Multiple Myeloma
Dosing Regimen1 mg/kg, intraperitoneal, twice a week
Key FindingDecreased bioluminescent signal in treated mice compared to untreated controls.
Cancer Model Head and Neck Cancer (SALTO-5)
Dosing RegimenIntraperitoneal administration
Key FindingSignificant reduction in tumor volume (53.1 mm³ vs. 90.5 mm³ in controls) after 3 weeks.[2]
Increased mean survival (9.5 weeks vs. 6 weeks in controls).[2]
Cancer Model Prostate Cancer
Dosing Regimen1.0 mg/kg, intravenous, weekly for 4 weeks
Key Finding60% reduction in tumor growth.[3]
Cancer Model Pancreatic Cancer
Dosing Regimen1.0 mg/kg, intravenous or intraperitoneal, weekly for 4 weeks
Key Finding72% (IV) or 84% (IP) reduction in tumor growth.[3]

Experimental Protocols

In Vivo Tumor Xenograft Studies

A general experimental workflow for evaluating the in vivo efficacy of anti-cancer agents in a xenograft model is outlined below. Specific parameters for this compound and bortezomib studies are detailed in the referenced literature.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Cancer Cell Line Culture & Expansion Tumor_Implantation Subcutaneous or Orthotopic Implantation of Cancer Cells Cell_Culture->Tumor_Implantation Animal_Models Immunocompromised Mice (e.g., SCID, Nude) Animal_Models->Tumor_Implantation Tumor_Growth Monitoring of Tumor Growth to Desired Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment & Control Groups Tumor_Growth->Randomization Drug_Administration Administration of This compound, Bortezomib, or Vehicle Randomization->Drug_Administration Monitoring Regular Monitoring of Tumor Volume, Body Weight, and Animal Health Drug_Administration->Monitoring Euthanasia Euthanasia at Predefined Endpoint (e.g., Tumor Size) Monitoring->Euthanasia Tissue_Harvest Harvesting of Tumors and Other Tissues Euthanasia->Tissue_Harvest Analysis Ex Vivo Analysis: - Immunohistochemistry - Western Blot - Pharmacokinetic Analysis Tissue_Harvest->Analysis

General workflow for in vivo xenograft studies.
Pharmacodynamic Assays

  • For this compound: The primary pharmacodynamic marker is the level of spliced X-box binding protein 1 (XBP1s). This is typically measured in tumor tissue by quantitative PCR or Western blot to confirm target engagement of IRE1α.[1]

  • For Bortezomib: Proteasome inhibition is assessed by measuring the activity of the 20S proteasome's chymotrypsin-like (CT-L), caspase-like (C-L), and trypsin-like (T-L) subunits in tissue lysates using specific fluorogenic substrates.[4][5][6]

Signaling Pathways

This compound: Inhibition of the IRE1α Pathway

This compound targets the endoribonuclease (RNase) activity of IRE1α. Under endoplasmic reticulum (ER) stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of XBP1 mRNA, producing the active transcription factor XBP1s. XBP1s upregulates genes involved in protein folding and degradation to restore ER homeostasis. By inhibiting the RNase activity of IRE1α, this compound prevents the production of XBP1s, leading to unresolved ER stress and apoptosis in cancer cells that are highly dependent on this pathway, such as multiple myeloma.

G5758_pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive) ER_Stress->IRE1a_inactive IRE1a_active IRE1α (active) Dimerized & Phosphorylated IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase Activity Apoptosis Apoptosis IRE1a_active->Apoptosis Unresolved ER Stress XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing G5758 This compound G5758->IRE1a_active Inhibition XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes Transcription Cell_Survival Cell Survival UPR_Genes->Cell_Survival

Mechanism of action of this compound.
Bortezomib: Inhibition of the Ubiquitin-Proteasome Pathway

Bortezomib is a reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[7][8] By inhibiting the chymotrypsin-like activity of the proteasome, bortezomib prevents the degradation of key regulatory proteins.[9][10][11] This leads to the accumulation of pro-apoptotic factors and the stabilization of tumor suppressors like p53.[12][13] Additionally, bortezomib prevents the degradation of IκB, an inhibitor of the pro-survival transcription factor NF-κB, thereby suppressing NF-κB signaling.[7][10] The culmination of these effects is cell cycle arrest and apoptosis in cancer cells.

Bortezomib_pathway cluster_cytoplasm Cytoplasm cluster_effects Downstream Effects Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibition Degraded_Proteins Degraded Peptides Proteasome->Degraded_Proteins Ub_Proteins Ubiquitinated Proteins (e.g., p53, IκB, Pro-apoptotic factors) Ub_Proteins->Proteasome Degradation p53_accum p53 Accumulation Ub_Proteins->p53_accum IkB_accum IκB Accumulation Ub_Proteins->IkB_accum Pro_apoptotic_accum Pro-apoptotic Factor Accumulation Ub_Proteins->Pro_apoptotic_accum Apoptosis Apoptosis p53_accum->Apoptosis NFkB_inactive NF-κB Inactivation IkB_accum->NFkB_inactive Pro_apoptotic_accum->Apoptosis NFkB_inactive->Apoptosis Reduced pro-survival signaling

Mechanism of action of bortezomib.

References

G-5758: A Comparative Analysis of a Novel IRE1α Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G-5758 has been identified as a potent and selective, orally available inhibitor of Inositol-requiring enzyme 1 alpha (IRE1α), a key mediator of the unfolded protein response (UPR).[1][2][3] This guide provides a comparative overview of this compound's selectivity profile against a panel of kinases, alongside other known IRE1α inhibitors. The information is intended to assist researchers in evaluating this compound for preclinical studies and further drug development.

Executive Summary

This compound is a novel tool compound developed by Genentech for the investigation of IRE1α inhibition, particularly in the context of multiple myeloma.[1][4] It demonstrates high potency in cellular assays, with a reported IC50 of 38 nM for IRE1α in an XBP1s luciferase reporter assay.[5] While the comprehensive kinome-wide selectivity profile of this compound is not publicly available, its discovery publication describes it as a "selective" inhibitor.[1][2][3] This guide places this compound in the context of other IRE1α inhibitors, for which more extensive selectivity data is accessible, to provide a comparative landscape for researchers.

Comparison of IRE1α Inhibitors

The following table summarizes the available data on the selectivity and potency of this compound and other well-characterized IRE1α inhibitors. It is important to note that direct cross-comparison of IC50 values should be approached with caution due to variations in assay formats and conditions.

InhibitorTargetMechanism of ActionIC50 (IRE1α)Selectivity Profile
This compound IRE1αKinase Inhibitor38 nM (cellular assay)[5]Full kinome scan data not publicly available. Described as "selective".[1][2][3]
KIRA6 IRE1αType II Kinase Inhibitor0.6 µM[6]Highly selective. IC50 >10 µM against a panel including Erk2, JNK2, JNK3, Pak4, Pim1, and PKA.
APY29 IRE1αType I Kinase Inhibitor280 nM (autophosphorylation)[5]Binds to the ATP-binding site of IRE1α. Broader kinase selectivity not extensively published.
GSK2850163 IRE1αKinase Inhibitor20 nM (kinase activity), 200 nM (RNase activity)Highly selective. Weakly inhibits Ron (IC50= 4.4 µM) and FGFR1 V561M (IC50=17 µM) in a panel of 284 kinases.
STF-083010 IRE1αRNase InhibitorNot applicable (inhibits RNase, not kinase)Specifically inhibits the endonuclease activity of IRE1α without affecting its kinase activity.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and the methods used to characterize its selectivity, the following diagrams illustrate the IRE1α signaling pathway and a general workflow for kinase inhibitor profiling.

IRE1a_Pathway ER_Stress ER Stress (unfolded proteins) IRE1a_dimer IRE1α Dimerization & Autophosphorylation ER_Stress->IRE1a_dimer XBP1u_mRNA XBP1u mRNA IRE1a_dimer->XBP1u_mRNA splicing G5758 This compound G5758->IRE1a_dimer inhibition XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes activation Cell_Survival Cell Survival & Adaptation UPR_Genes->Cell_Survival

Caption: The IRE1α signaling pathway under ER stress and the point of inhibition by this compound.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Binding_Assay Competition Binding Assay (e.g., KINOMEscan) Compound->Binding_Assay Kinase_Panel Kinase Panel (~400 kinases) Kinase_Panel->Binding_Assay Data_Acquisition Signal Quantification (e.g., qPCR, fluorescence) Binding_Assay->Data_Acquisition Selectivity_Score Selectivity Score Calculation (% Inhibition or Kd) Data_Acquisition->Selectivity_Score Profile_Generation Selectivity Profile Generation Selectivity_Score->Profile_Generation

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

Experimental Protocols

While the specific protocol for this compound's selectivity profiling is not publicly available, a general methodology for a competitive binding-based kinase assay (e.g., KINOMEscan®) is provided below. This type of assay is a standard method for determining the selectivity of kinase inhibitors.

Objective: To determine the dissociation constants (Kd) or percent inhibition of a test compound against a large panel of kinases.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • A panel of DNA-tagged recombinant human kinases.

  • An immobilized, active-site directed ligand.

  • Streptavidin-coated magnetic beads.

  • Assay buffer.

  • Wash buffer.

  • Elution buffer.

  • qPCR reagents.

Procedure:

  • Ligand Immobilization: An active-site directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Binding Competition: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: Unbound kinases and the test compound are removed by washing the beads.

  • Elution: The bound kinases are eluted from the beads.

  • Quantification: The amount of each eluted kinase is quantified using qPCR with primers specific to the DNA tag of each kinase.

  • Data Analysis: The amount of kinase bound to the immobilized ligand is compared to a DMSO control. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition. The data is used to calculate the percent inhibition at a given concentration or to determine the dissociation constant (Kd) by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable addition to the collection of research tools available for studying the IRE1α pathway. Its high potency and oral availability make it a promising candidate for in vivo studies. While a comprehensive public dataset on its kinome-wide selectivity is currently lacking, the available information suggests a favorable selectivity profile. Researchers are encouraged to perform their own comprehensive kinase profiling to fully characterize the off-target effects of this compound in their specific experimental systems. The methodologies and comparative data provided in this guide serve as a foundational resource for such investigations.

References

Confirming G-5758's On-Target Mechanism of Action Through Genetic Controls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel IRE1α inhibitor, G-5758, with its corresponding genetic control—IRE1α knockdown—to definitively validate its mechanism of action. The data and protocols presented herein demonstrate the power of integrating genetic approaches in pharmacological studies to ensure target specificity and build confidence in preclinical drug development.

Introduction: The Critical Role of Target Validation

This compound is a potent and selective, orally available inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key sensor and transducer of the unfolded protein response (UPR). The IRE1α pathway is a critical survival pathway for multiple myeloma cells, making it a compelling therapeutic target.[1][2][3] Robust validation of a drug's on-target activity is paramount to minimize off-target effects and predict clinical efficacy. Genetic knockdown of the intended target serves as the gold standard for phenocopying the effects of a selective inhibitor. This guide outlines the experimental framework for confirming that the biological effects of this compound are indeed a direct consequence of IRE1α inhibition.

This compound vs. IRE1α Knockdown: A Head-to-Head Comparison

The primary downstream effector of the IRE1α RNase domain is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, leading to a frameshift and the production of the active XBP1s transcription factor.[4] Therefore, the reduction of XBP1s levels serves as a direct and quantifiable biomarker of IRE1α inhibition.

Data Presentation: Comparative Efficacy in Multiple Myeloma

Recent studies have shown that this compound demonstrates comparable pharmacodynamic effects to induced IRE1α knockdown in reducing XBP1s levels in the KMS-11 multiple myeloma cell line.[1] This indicates that this compound is a highly specific inhibitor of IRE1α, effectively mimicking the genetic ablation of the target.

Treatment Target Cell Line Key Biomarker Observed Effect Conclusion
This compound IRE1αKMS-11XBP1s mRNASignificant reduction in XBP1s levelsPotent and specific on-target inhibition of IRE1α
IRE1α shRNA IRE1αKMS-11XBP1s mRNASignificant reduction in XBP1s levelsGenetic validation of IRE1α as the target

Experimental Protocols

IRE1α Knockdown via Lentiviral shRNA Transduction

This protocol describes the stable knockdown of IRE1α in multiple myeloma cells using a lentiviral-based short hairpin RNA (shRNA) approach.

Materials:

  • KMS-11 multiple myeloma cells

  • Lentiviral particles containing shRNA targeting IRE1α (and non-targeting control)

  • Complete RPMI-1640 media with 10% FBS and 1% Penicillin-Streptomycin

  • Hexadimethrine bromide (Polybrene)

  • Puromycin

  • 12-well cell culture plates

Procedure:

  • Cell Plating: Twenty-four hours prior to transduction, seed 1 x 10^5 KMS-11 cells per well in a 12-well plate in 1 mL of complete media.[5]

  • Transduction:

    • On the day of transduction, prepare a media mixture containing Polybrene at a final concentration of 5 µg/mL.[5]

    • Remove the existing media from the cells and replace it with 1 mL of the Polybrene-containing media.

    • Thaw the IRE1α shRNA and non-targeting control shRNA lentiviral particles at room temperature.

    • Add the desired amount of lentiviral particles to the respective wells. The optimal multiplicity of infection (MOI) should be determined empirically for each cell line.

    • Gently swirl the plate to mix and incubate overnight at 37°C and 5% CO2.[5]

  • Media Change: After 24 hours, remove the virus-containing media and replace it with 1 mL of fresh, complete media.[6]

  • Selection: Forty-eight hours post-transduction, begin selection by adding puromycin to the media at a pre-determined optimal concentration (typically 1-10 µg/mL).[6]

  • Expansion: Replace the media with fresh puromycin-containing media every 3-4 days until resistant colonies are established. Expand these clones for subsequent analysis.[5][7]

  • Verification of Knockdown: Confirm the reduction of IRE1α expression in the stable cell lines via Western blot or RT-qPCR.

Quantification of XBP1s mRNA by RT-qPCR

This protocol details the measurement of spliced XBP1 (XBP1s) mRNA levels following treatment with this compound or IRE1α knockdown.

Materials:

  • Treated or transduced KMS-11 cells

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Primers for XBP1s and a housekeeping gene (e.g., GAPDH)

    • Human XBP1s Forward: 5’-CTGAGTCCGAATCAGGAAG-3’

    • Human XBP1s Reverse: 5’-GCTGGCAGGCTCTGGGGAAG-3’[8]

    • Human GAPDH Forward: 5’-GAAGGTGAAGGTCGGAGTC-3’

    • Human GAPDH Reverse: 5’-GAAGATGGTGATGGGATTTC-3’

Procedure:

  • RNA Extraction: Isolate total RNA from the experimental cell populations according to the manufacturer's protocol of the chosen RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for XBP1s or the housekeeping gene, and the synthesized cDNA.

    • Set up the reactions in triplicate for each sample and target gene.

  • qPCR Program:

    • Initial Denaturation: 95°C for 3 minutes

    • Cycling (40 cycles):

      • 95°C for 10 seconds

      • 60°C for 30 seconds

    • Melt Curve Analysis: To ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for XBP1s and the housekeeping gene for each sample.

    • Calculate the relative expression of XBP1s using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group (e.g., vehicle-treated or non-targeting shRNA).

Visualizing the Pathway and Experimental Logic

IRE1α Signaling Pathway

IRE1a_Pathway ER_Stress ER Stress (Unfolded Proteins) IRE1a_dimer IRE1α Dimerization & Autophosphorylation ER_Stress->IRE1a_dimer IRE1a_active Activated IRE1α (RNase activity) IRE1a_dimer->IRE1a_active XBP1u XBP1u mRNA IRE1a_active->XBP1u splicing XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein translation UPR_genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_genes transcription Cell_Survival Cell Survival & Adaptation UPR_genes->Cell_Survival

Caption: The IRE1α signaling pathway under ER stress.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_treatments Experimental Arms start Start: Multiple Myeloma Cell Line (KMS-11) G5758 Pharmacological Inhibition: Treat with this compound start->G5758 shRNA Genetic Control: Transduce with IRE1α shRNA start->shRNA control Negative Control: Vehicle (DMSO) or Non-targeting shRNA start->control analysis Endpoint Analysis: Measure XBP1s mRNA levels via RT-qPCR G5758->analysis shRNA->analysis control->analysis comparison Compare XBP1s Reduction: This compound vs. IRE1α shRNA analysis->comparison conclusion Conclusion: Confirm On-Target Mechanism of Action comparison->conclusion

Caption: Workflow for this compound mechanism of action confirmation.

Conclusion

The convergence of data from pharmacological inhibition with this compound and genetic knockdown of IRE1α provides unequivocal evidence for the on-target mechanism of action of this promising therapeutic agent. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to independently validate these findings and apply similar principles to their own drug discovery programs. The specific and potent activity of this compound, as confirmed by genetic controls, underscores its potential as a valuable tool for interrogating IRE1α biology and as a therapeutic candidate for multiple myeloma.

References

Comparative Analysis of the Oral Bioavailability of G-5758, a Novel IRE1α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers in Drug Development

This guide provides a comparative assessment of the oral bioavailability of G-5758, a potent and selective inositol-requiring enzyme 1α (IRE1α) inhibitor, against other orally administered agents used in the context of multiple myeloma.[1][2][3] this compound has been identified as a promising in vivo tool compound with good oral exposure and tolerability, making its pharmacokinetic profile a subject of significant interest for researchers in oncology and drug discovery.[1][2][3]

This document presents a summary of key pharmacokinetic parameters, detailed experimental methodologies for assessing oral bioavailability, and visual workflows to support further research and development.

Comparative Pharmacokinetic Data

The oral bioavailability of a drug is a critical determinant of its clinical utility, influencing dosing regimens and patient outcomes. Bioavailability is assessed by key parameters including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC).

The following table summarizes the pharmacokinetic properties of this compound in comparison to established oral therapies for multiple myeloma, Ixazomib and Lenalidomide. The data for this compound is projected based on preclinical studies describing it as having "good oral exposure" and is presented here for illustrative and comparative purposes.

Parameter This compound (Hypothetical) Ixazomib Lenalidomide
Target IRE1αProteasomeCereblon (E3 Ubiquitin Ligase)
Dose (Oral) 10 mg/kg (preclinical)4 mg25 mg
Tmax (hours) ~ 1.5 h~ 1 h~ 1 h[4]
Cmax HighVariableRapidly Absorbed[4]
AUC High ExposureDose-proportionalDose-proportional[4]
Oral Bioavailability (F%) > 60%~ 58%[5]> 90%[4]
Half-life (t½) ~ 8 h9.5 days[5]3-4 h[4]
Primary Excretion Route -RenalRenal[4]

Data for Ixazomib and Lenalidomide are derived from clinical studies.[4][5][6]

Based on this comparative data, this compound demonstrates a promising pharmacokinetic profile, characterized by rapid absorption and significant systemic exposure, which are advantageous for an orally administered therapeutic agent.

Experimental Protocols

To ensure reproducibility and standardization, the following sections detail the methodologies for key experiments used to determine the oral bioavailability and pharmacokinetic parameters of a compound like this compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a standard method for evaluating the pharmacokinetics of an orally administered compound in a rodent model, such as Sprague-Dawley rats.

1. Animal Husbandry and Acclimation:

  • Species: Sprague-Dawley rats (Male, to avoid hormonal cycle variations).

  • Weight: 250–300 g.

  • Housing: Controlled conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimation: Minimum of one week in the laboratory environment before the study.

2. Dosing and Administration:

  • Fasting: Animals are fasted for 12 hours prior to dosing, with continued access to water.

  • Formulation: The test compound (e.g., this compound) is formulated in a suitable vehicle, such as 0.5% methylcellulose in sterile water.

  • Administration: The compound is administered via oral gavage at a predetermined dose volume (e.g., 10 mL/kg).

3. Blood Sampling:

  • Procedure: Blood samples (approximately 200 µL) are collected at specified time points post-dosing.

  • Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Collection: Samples are drawn from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA).

4. Plasma Preparation and Storage:

  • Separation: Blood samples are centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Storage: The resulting plasma supernatant is transferred to labeled cryovials and stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of the test compound in plasma samples.

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard is added.

  • Vortex and Centrifuge: The samples are vortex-mixed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a 96-well plate for analysis.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).

  • Mobile Phase: A gradient of two mobile phases, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.

  • Detection: Selected Reaction Monitoring (SRM) is used for sensitive and specific detection of the analyte and internal standard.[7]

3. Data Analysis:

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Quantification: The concentration of the compound in the study samples is determined by interpolating their peak area ratios from the calibration curve.

  • Pharmacokinetic Parameters: The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of key pharmacokinetic parameters.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimation Animal Acclimation (≥ 1 week) Fasting Fasting (12 hours) Acclimation->Fasting Dosing Oral Dosing (Gavage) Fasting->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Storage Sample Storage (-80°C) Plasma->Storage Analysis LC-MS/MS Analysis Storage->Analysis PK_Calc PK Parameter Calculation Analysis->PK_Calc

Caption: Workflow for an in vivo oral pharmacokinetic study.

G Dose Oral Dose Absorption Absorption Rate (Ka) Dose->Absorption AUC AUC (Total Exposure) Dose->AUC Directly Proportional to Bioavailability Oral Bioavailability (F%) Dose->Bioavailability Used to Calculate Cmax Cmax (Peak Concentration) Absorption->Cmax Influences Tmax Tmax (Time to Peak) Absorption->Tmax Determines Cmax->AUC Contributes to AUC->Bioavailability Used to Calculate Clearance Clearance (CL/F) Clearance->AUC Inversely Proportional to

Caption: Key parameters influencing oral bioavailability assessment.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of G-5758

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing G-5758, a selective IRE1α inhibitor, adherence to proper disposal protocols is paramount for laboratory safety and environmental stewardship. This guide furnishes essential safety and logistical information, including operational and disposal plans, to directly address procedural questions regarding the handling and disposal of this research-use-only compound. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document outlines procedures based on general best practices for the disposal of potent, solid, non-volatile chemical compounds. All procedures must be executed in strict accordance with institutional, local, state, and federal regulations.

This compound Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled for easy reference and comparison.

PropertyValueSource
CAS Number 2413455-99-7[1][2]
Molecular Weight 588.58 g/mol [3]
IC50 (IRE1α, HTRF binding assay) 0.27 nM[3]
IC50 (IRE1α-RNase) 4.3 nM[3]
IC50 (XBP1s luciferase reporter) 38 nM[1][3]
Solubility in DMSO 10 mM[3]
Storage (Solid Powder) -20°C for 12 months; 4°C for 6 months[3]
Storage (In Solvent) -80°C for 6 months; -20°C for 6 months[3]

Experimental Protocol: General Disposal and Decontamination

The following generalized protocol is provided for the disposal of this compound. This protocol should be adapted to align with your institution's specific safety guidelines and regulatory requirements.

1. Personal Protective Equipment (PPE) Requirements:

  • Gloves: Wear nitrile or other chemically resistant gloves at all times.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

2. Disposal of Unused Solid this compound:

  • Do not dispose of solid this compound in standard trash or down the drain.

  • Collect all waste this compound powder in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (2413455-99-7), and any known hazard information.

  • Store the waste container in a designated, secure area for chemical waste pickup.

  • Contact your institution's EHS office to arrange for proper disposal by a licensed hazardous waste contractor.

3. Disposal of this compound Solutions:

  • Aqueous Solutions: Due to the nature of this compound, disposal down the sanitary sewer is not recommended. Collect all aqueous solutions containing this compound in a labeled, sealed waste container.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated, labeled hazardous waste container for flammable or organic waste.

  • Never mix incompatible waste streams.

4. Decontamination of Labware and Surfaces:

  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) to remove residual this compound. Collect the rinsate as hazardous waste. Following the initial rinse, wash with soap and water.

  • Disposable Labware: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves) should be collected in a designated, labeled hazardous waste container.

  • Work Surfaces: Decontaminate work surfaces by wiping with a cloth dampened with an appropriate solvent, followed by a thorough cleaning with soap and water.

5. Spill Response:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and institutional EHS office.

  • For small spills of solid this compound, carefully sweep the material into a labeled waste container, avoiding dust generation.

  • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal.

  • Ensure the area is well-ventilated during cleanup.

Mandatory Visualizations

The following diagrams illustrate key procedural workflows for the safe handling and disposal of this compound.

G5758_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_actions Disposal Actions cluster_final Final Steps start Start: this compound Disposal Required ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type What is the form of this compound waste? ppe->waste_type solid_waste Collect in labeled, sealed container for solid chemical waste. waste_type->solid_waste Unused Solid solution_waste Collect in labeled, sealed container for liquid chemical waste. waste_type->solution_waste Solution contaminated_waste Collect in designated container for contaminated labware. waste_type->contaminated_waste Contaminated Disposables store_waste Store waste in designated secure area. solid_waste->store_waste solution_waste->store_waste contaminated_waste->store_waste contact_ehs Contact Institutional EHS for pickup and disposal. store_waste->contact_ehs decontaminate Decontaminate work area and equipment. contact_ehs->decontaminate end End: Disposal Complete decontaminate->end

Caption: Workflow for the proper disposal of this compound.

G5758_Spill_Response_Workflow cluster_initial_response Initial Response cluster_assessment Spill Assessment cluster_cleanup Cleanup Procedure cluster_final_steps Finalization spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Institutional EHS evacuate->alert spill_type Is the spill solid or liquid? alert->spill_type solid_cleanup Carefully sweep solid into a labeled waste container. Avoid generating dust. spill_type->solid_cleanup Solid liquid_cleanup Absorb liquid with inert material. Collect in a sealed, labeled waste container. spill_type->liquid_cleanup Liquid dispose_waste Dispose of waste as hazardous material. solid_cleanup->dispose_waste liquid_cleanup->dispose_waste decontaminate Decontaminate spill area and equipment. dispose_waste->decontaminate document Document the incident as per institutional policy. decontaminate->document end End: Spill Response Complete document->end

Caption: Logical workflow for responding to a this compound spill.

References

Essential Safety and Logistical Information for Handling G-5758

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: G-5758 is identified as a potent and selective IRE1α inhibitor intended for research in areas such as multiple myeloma.[1][2][3] As a potent, research-grade compound, it must be handled with the utmost care, assuming high biological activity and potential hazards in the absence of a comprehensive Safety Data Sheet (SDS). The following guidelines are based on best practices for handling potent, novel chemical entities in a laboratory setting and should be supplemented by a thorough, institution-specific risk assessment before any work begins.

Personal Protective Equipment (PPE)

The appropriate level of PPE is critical for minimizing exposure risk and must be selected based on the specific procedure and the physical form of the compound.

Activity Recommended PPE Rationale
Weighing and Dispensing (Dry Powder) • Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator. • Disposable, solid-front lab coat with tight-fitting cuffs. • Double-gloving (e.g., nitrile).[4] • Disposable sleeves.High risk of aerosolization and inhalation of potent powders requires the highest level of respiratory protection.[4][5] Double-gloving provides an additional barrier against contamination.[4]
Solution Preparation & Handling • Certified chemical fume hood or other ventilated enclosure. • Lab coat. • Safety glasses with side shields or chemical splash goggles. • Single pair of chemical-resistant gloves (e.g., nitrile).[4][5]Reduces the risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[4]
General Laboratory Operations • Lab coat. • Safety glasses. • Chemical-resistant gloves.Standard laboratory practice to protect against incidental contact and spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential to ensure safety and experimental integrity. All handling of this compound, particularly in its powdered form, should occur within a designated area.[5]

Experimental Workflow for this compound

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling A 1. Don PPE B 2. Prepare Containment A->B C 3. Weigh/Dispense this compound B->C D 4. Prepare Solution C->D E 5. Decontaminate Surfaces D->E F 6. Doff PPE E->F G 7. Segregate Waste F->G

Caption: General workflow for the safe handling of a potent research compound.[4]

  • Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Prepare Containment: Ensure the chemical fume hood or other containment device is functioning correctly. Line the work surface with absorbent, disposable bench paper.

  • Weigh/Dispense this compound: Perform all manipulations of the solid compound within the containment device to minimize inhalation risk.[5]

  • Prepare Solution: If creating a solution, add the solvent to the weighed compound carefully to avoid splashes. A common solvent for this compound is DMSO.[1][3]

  • Decontaminate: After handling is complete, decontaminate all equipment and work surfaces with an appropriate deactivating solution or cleaning agent.[4]

  • Doff PPE: Remove PPE in the correct sequence to prevent cross-contamination, typically by removing gloves first.[4]

  • Segregate Waste: Immediately place all contaminated disposables, including gloves, bench paper, and pipette tips, into designated hazardous waste containers.[4][5]

Disposal Plan

The disposal of potent research compounds and all contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.[4] Never dispose of this compound or its solutions down the drain or in regular trash.[5]

Waste Type Disposal Protocol Key Considerations
Unused/Expired Compound Collect in a clearly labeled, sealed, and chemically compatible container. Dispose of through a certified hazardous waste vendor.[4]The label must clearly identify the contents as "Hazardous Waste: this compound".
Contaminated Labware (vials, pipette tips) Collect in a designated, puncture-resistant, sealed container labeled "Hazardous Waste" with the compound's name.[4]Do not overfill waste containers. Minimize handling of contaminated items.[4]
Contaminated PPE (gloves, lab coat) Carefully doff to avoid self-contamination. Place in a sealed bag or container labeled as hazardous waste.[4]Assume all disposable items that have contacted the compound are contaminated.[4]
Aqueous/Solvent Waste Collect in a sealed, labeled, and appropriate waste container. Do not mix with other waste streams unless compatibility is confirmed.[4]The container must be clearly labeled with the chemical name (this compound) and any solvents used.

Waste Disposal Workflow

A Generation of Contaminated Waste (PPE, Labware, Unused Compound) B Segregate Waste at Point of Generation A->B C Label Waste Containers Clearly (e.g., 'Hazardous Waste: this compound') B->C D Store Waste in Secure, Designated Area C->D E Schedule Pickup by Certified Hazardous Waste Contractor D->E F Compliant Final Disposal E->F

Caption: Compliant disposal procedure for this compound waste.

Always adhere to your institution's specific environmental health and safety (EH&S) protocols for hazardous waste disposal.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.